Antifungal agent 46
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H28BrF3N4O2 |
|---|---|
分子量 |
565.4 g/mol |
IUPAC 名称 |
(5S)-4-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-5-butyl-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C26H28BrF3N4O2/c1-2-3-5-22-16-34(21-6-4-7-24(12-21)36-26(28,29)30)25(35)17-32(22)15-23-13-31-18-33(23)14-19-8-10-20(27)11-9-19/h4,6-13,18,22H,2-3,5,14-17H2,1H3/t22-/m0/s1 |
InChI 键 |
GQAHQWQDBPUSHR-QFIPXVFZSA-N |
产品来源 |
United States |
Foundational & Exploratory
Antifungal agent 46 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Antifungal Agent CGA-N46
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGA-N46 is a 46-amino-acid peptide derived from the N-terminus of human Chromogranin A, corresponding to residues 31-76.[1][2] It has been identified as a novel antifungal agent with a distinct mechanism of action compared to conventional antifungal drugs.[2] This peptide exhibits potent activity against various pathogenic yeasts, particularly Candida species, while showing low toxicity to mammalian cells.[2][3] Unlike many antimicrobial peptides (AMPs) that primarily disrupt the cell membrane, CGA-N46 appears to exert its antifungal effects through intracellular targets.[4][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of CGA-N46, supported by quantitative data, detailed experimental protocols, and visual diagrams of its activity pathways.
Antifungal Spectrum and Potency
CGA-N46 demonstrates selective and potent activity against several clinically relevant Candida species. Its efficacy is generally higher against yeasts than filamentous fungi.[1][2] The minimum inhibitory concentration (MIC) is a key metric for its antifungal potency.
Quantitative Antifungal Activity Data
The antifungal activity of CGA-N46 and its more stable derivative, CGA-N12, has been quantified against a panel of Candida species. The data reveals a potent, sub-millimolar efficacy.
| Fungal Species | CGA-N46 MIC (mM) [1][6] | CGA-N12 MIC (mM) [6] |
| Candida krusei | 0.1 - 0.37 | 0.27 |
| Candida albicans | 0.50 | 0.28 |
| Candida glabrata | 0.48 | 0.26 |
| Candida parapsilosis | 0.48 | 0.27 |
| Candida tropicalis | 0.50 | 0.075 |
Hemolytic Activity
A critical aspect of drug development is the assessment of toxicity against host cells. CGA-N46 exhibits low hemolytic activity at concentrations effective against fungi, indicating a favorable therapeutic window.
| Peptide | Activity at MIC [3][7] | Hemolysis at MIC [3][7] |
| CGA-N46 | Active against Candida spp. | Weak hemolytic activity |
| CGA-N12 | Higher antifungal activity than CGA-N46 | Least hemolytic activity among derivatives |
Core Mechanism of Action
The antifungal action of CGA-N46 is multifaceted, targeting key intracellular processes rather than causing simple membrane lysis.[4][6] Evidence suggests a mechanism involving the disruption of mitochondrial function, inhibition of DNA synthesis, and a decrease in reactive oxygen species (ROS).[8][9]
Intracellular Targeting
Unlike typical cationic AMPs that disrupt membranes via electrostatic interactions, CGA-N46 is a neutral or weakly positive peptide that is believed to penetrate the fungal cell to exert its effects.[6] The proposed sequence of events leading to fungal cell death is visualized below.
Caption: Proposed mechanism of action for CGA-N46.
Key Molecular Events
-
Disruption of Mitochondrial Membrane Potential: CGA-N46 has been shown to decrease the mitochondrial membrane potential in Candida cells, an early event in apoptosis.[8][9][10]
-
Inhibition of DNA Synthesis: The peptide can inhibit DNA synthesis, a mechanism supported by in vitro assays showing inactivation of Taq DNA polymerase.[4][8][9]
-
Reduction of Reactive Oxygen Species (ROS): Contrary to many antifungals that induce ROS production, CGA-N46 appears to decrease intracellular ROS levels, suggesting a unique interaction with fungal metabolic or respiratory processes.[4][8][9]
Experimental Protocols
The following methodologies are central to characterizing the antifungal properties of CGA-N46.
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum concentration of an agent required to inhibit fungal growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Steps:
-
Peptide Preparation: CGA-N46 is serially diluted (e.g., from 3.2 mM to 0.62 µM) in 20 mM phosphate-buffered saline (PBS), pH 6.0.[1]
-
Plate Setup: 100 µL of each peptide dilution is added to the wells of a 96-well microtiter plate.[1]
-
Inoculum Preparation: A fungal suspension is prepared from a log-phase culture in Sabouraud Dextrose (SD) broth to a final concentration of 1–5×10³ CFU/mL.[1]
-
Inoculation: Each well is inoculated with 100 µL of the fungal suspension.[1]
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of CGA-N46 that causes complete inhibition of visible fungal growth.
Hemolysis Assay
This assay assesses the peptide's lytic activity against red blood cells (erythrocytes).
Detailed Steps:
-
Erythrocyte Preparation: Fresh human erythrocytes are washed multiple times with PBS and resuspended to a final concentration (e.g., 2% v/v).
-
Incubation: Aliquots of the erythrocyte suspension are incubated with various concentrations of CGA-N46 (corresponding to MIC values) at 37°C for a defined period (e.g., 1 hour).
-
Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1% Triton X-100 for 100% lysis) are included.[3]
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release.[3]
-
Calculation: Percent hemolysis is calculated relative to the positive control.
Mitochondrial Membrane Potential Assay
This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential (ΔΨm).
Detailed Steps:
-
Cell Preparation: Candida cells in the mid-log phase are harvested, washed, and resuspended in a suitable buffer.
-
Treatment: Cells are incubated with different concentrations of CGA-N46 for various time points.
-
Staining: A potential-sensitive fluorescent probe, such as Rhodamine 123 (Rh-123), is added to the cell suspension and incubated.[8]
-
Analysis: The fluorescence intensity of the cells is measured using a fluorometer or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Summary and Future Directions
CGA-N46 represents a promising class of antifungal agents with a mechanism of action distinct from currently available drugs. Its ability to target intracellular fungal machinery, including mitochondria and DNA synthesis pathways, while exhibiting low host cell toxicity, makes it an attractive candidate for further development.[4][9] Future research should focus on elucidating the precise molecular interactions responsible for its activity, optimizing its peptide sequence for enhanced stability and efficacy, and evaluating its performance in preclinical models of invasive fungal infections. The additive effects observed when combined with conventional antifungals like fluconazole (B54011) and terbinafine (B446) also warrant further investigation as a potential combination therapy strategy.[1][2]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Antiproliferative effect and characterization of a novel antifungal peptide derived from human Chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Design, Structural Analysis and Antifungal Activity of Derivatives of Peptide CGA-N46 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Molecular Design, Structural Analysis and Antifungal Activity of Derivatives of Peptide CGA-N46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Protective effect of a novel antifungal peptide derived from human chromogranin a on the immunity of mice infected with Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
a novel antifungal peptide derived from human Chromogranin A, designated as CGA-N46.
An In-depth Technical Guide to CGA-N46: A Novel Antifungal Peptide
This technical guide provides a comprehensive overview of CGA-N46, a novel antifungal peptide derived from human Chromogranin A (CGA). CGA is an acidic protein found in the secretory granules of neuroendocrine cells, and its proteolytic cleavage generates several biologically active peptides.[1][2] CGA-N46, corresponding to the 31st to 76th amino acids of the N-terminus of human CGA, has emerged as a promising candidate for antifungal drug development due to its potent activity against pathogenic yeasts and its favorable safety profile.[3]
Core Characteristics and Antifungal Spectrum
CGA-N46 is a non-cationic, α-helical peptide with a calculated isoelectric point (pI) of 7.38, rendering it near-neutral at physiological pH.[3][4] This property contributes to its stability across a broad pH range (5.0–7.0) and at temperatures below 40°C.[3] Its antifungal activity is selective, primarily targeting yeast species of the Candida genus, while showing no efficacy against filamentous fungi.[3]
Data Presentation: Quantitative Analysis of CGA-N46 Activity
The following tables summarize the key quantitative data regarding the efficacy and characteristics of CGA-N46 and its derivatives.
Table 1: Antifungal Activity of CGA-N46 against Various Fungal Species
| Fungal Species | Minimum Inhibitory Concentration (MIC) (mM) |
|---|---|
| Candida krusei | 0.1 |
| Candida glabrata | 0.1–0.8 |
| Candida parapsilosis | 0.1–0.8 |
| Candida tropicalis | 0.1–0.8 |
| Candida albicans | 0.1–0.8 |
| Cryptococcus neoformans | > 3.2 |
| Aspergillus fumigatus | > 3.2 |
| Aspergillus flavus | > 3.2 |
| Aspergillus niger | > 3.2 |
| Fusarium moniliforme | > 3.2 |
| Microsporum canis | > 3.2 |
| Microsporum gypseum | > 3.2 |
| Trichophyton rubrum | > 3.2 |
| Trichophyton mentagrophytes | > 3.2 |
Data sourced from Li et al. (2015).[3]
Table 2: Physicochemical Stability of CGA-N46
| Condition | Stability |
|---|---|
| Temperature | Stable below 40°C |
| pH Range | Stable between pH 5.0 and 7.0 |
Data sourced from Li et al. (2015).[3]
Table 3: Cytotoxicity Profile of CGA-N46
| Cell Type | Effect | Concentration |
|---|---|---|
| Human Erythrocytes | No hemolytic activity | At MIC against yeasts |
| Lung Cancer A549 Cells | Inhibitory effect on proliferation | Concentration-dependent |
| Normal Primary Chicken Embryo Fibroblasts | Reversible effect on growth | < 1.6 mM |
Data sourced from Li et al. (2015).[3]
Table 4: Antifungal Activity of CGA-N46 Derivatives against Candida krusei
| Peptide | MIC (µg/mL) |
|---|---|
| CGA-N46 | 62.5 |
| CGA-N15 | 31.25 |
| CGA-N16 | 31.25 |
| CGA-N12 | 31.25 |
| CGA-N8 | 31.25 |
Data sourced from Li et al. (2016).[5][6]
Mechanism of Action
Unlike many conventional antimicrobial peptides that form pores in the cell membrane, CGA-N46 employs a multi-faceted mechanism that leads to fungal cell death without causing significant membrane lysis.[7] The proposed mechanism involves entry into the cytoplasm, followed by the disruption of critical intracellular processes.
The key steps in the mechanism of action are:
-
Membrane Translocation: CGA-N46 interacts with the fungal cell membrane, temporarily destabilizing the phospholipid monolayer to facilitate its entry into the cytoplasm. This process does not cause permanent pore formation or loss of membrane integrity.[7][8]
-
Mitochondrial Dysfunction: Once inside the cell, the peptide targets the mitochondria. This leads to a decrease in the mitochondrial membrane potential, structural damage to the mitochondria, and altered levels of intracellular reactive oxygen species (ROS).[7][8][9] The derivative peptide CGA-N12 has been shown to promote the release of cytochrome c from mitochondria, a key event in apoptosis.[10]
-
Inhibition of DNA Synthesis: CGA-N46 has been shown to inhibit DNA synthesis by inactivating fungal DNA polymerase, thereby halting cell replication.[4][8][9]
-
Induction of Apoptosis: The culmination of mitochondrial damage and DNA synthesis inhibition leads to programmed cell death, or apoptosis, in the fungal cell. This is characterized by cytoplasm vacuolization and nuclear envelope damage.[7][10][11]
Mandatory Visualization: Signaling Pathways and Workflows
Caption: Proposed mechanism of action for the antifungal peptide CGA-N46.
Caption: General experimental workflow for the characterization of CGA-N46.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies of CGA-N46.
3.1. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide.
-
Preparation of Peptide Solutions: Serially dilute CGA-N46 in 20 mM phosphate-buffered saline (PBS), pH 6.0, to achieve a range of concentrations (e.g., 0.62 µM to 3.2 mM).[3]
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida species) in Sabouraud Dextrose (SD) broth until it reaches the logarithmic growth phase. Adjust the fungal suspension to a final concentration of 1–5×10³ colony-forming units (CFU)/ml.[3]
-
Assay Setup: In a 96-well U-shaped microtiter plate, add 100 µl of each peptide dilution. To this, add 100 µl of the prepared fungal inoculum.[3] Include a positive control (fungi without peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 30°C for 48 hours without agitation.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.[3] For a more quantitative measure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to assess cell viability.[6][12]
3.2. Hemolysis Assay
This assay assesses the peptide's toxicity to mammalian red blood cells.
-
Preparation of Erythrocytes: Obtain fresh human erythrocytes and wash them three times with PBS (pH 7.4) by centrifugation. Resuspend the cells in PBS to a final concentration of 4% (v/v).
-
Assay Setup: Add 100 µl of the erythrocyte suspension to 100 µl of serially diluted CGA-N46 in a 96-well plate.[6]
-
Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).[6]
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new flat-bottomed plate. Measure the absorbance of the supernatant at 570 nm to quantify hemoglobin release.[6]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
3.3. Cytotoxicity Assay (MTT Assay)
This protocol measures the peptide's effect on the proliferation of mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., A549 or primary chicken embryo fibroblasts) in a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of CGA-N46. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
3.4. Mitochondrial Membrane Potential (MMP) Assay
This assay uses the fluorescent dye Rhodamine-123 (Rh-123) to assess mitochondrial health.
-
Cell Treatment: Treat fungal cells with CGA-N46 at its MIC for a specified time.
-
Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing 10 µg/ml of Rh-123.[7]
-
Incubation: Incubate the cells at 30°C for 30 minutes in the dark.
-
Analysis: Wash the cells to remove excess dye and analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[7]
Synergistic Effects and Future Directions
CGA-N46 demonstrates enhanced antifungal activity when used in combination with conventional antifungal drugs like fluconazole (B54011) and terbinafine.[3] This synergistic effect suggests its potential use in combination therapies to reduce required drug dosages, minimize side effects, and combat drug resistance.
Further research has focused on designing smaller, more stable derivatives of CGA-N46, such as CGA-N12 and CGA-N8. These derivatives have shown higher antifungal activity and, in some cases, lower hemolytic activity, making them attractive candidates for further preclinical and clinical development.[5][6] The exploration of novel delivery systems, such as nanoliposomes, is also underway to improve the bioavailability and therapeutic efficacy of these peptides.
References
- 1. Biological function and clinical relevance of chromogranin A and derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect and characterization of a novel antifungal peptide derived from human Chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Design, Structural Analysis and Antifungal Activity of Derivatives of Peptide CGA-N46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Design, Structural Analysis and Antifungal Activity of Derivatives of Peptide CGA-N46 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-candidal activity of a novel peptide derived from human chromogranin A and its mechanism of action against Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CGA-N12, a peptide derived from chromogranin A, promotes apoptosis of Candida tropicalis by attenuating mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Synthesis and Characterization of Antifungal Agent 2f
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the potent antifungal agent designated as compound 2f . This molecule has been identified as a promising lead compound that exerts its antifungal effects by inhibiting protein farnesyltransferase, a crucial enzyme in the Ras signaling pathway of pathogenic fungi. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel antifungal therapies.
Core Compound Profile
| Compound ID | Antifungal Agent 2f |
| Target Organism | Cryptococcus neoformans |
| Mechanism of Action | Inhibition of protein farnesyltransferase (FTase), preventing Ras signaling. |
| Therapeutic Potential | Treatment of cryptococcal infections. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro efficacy of Antifungal Agent 2f and its comparators.
Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans
| Compound | Minimum Inhibitory Concentration (MIC) (µM) |
| Antifungal Agent 2f | 3 |
| Antifungal Agent 2l | 3 |
| Antifungal Agent 2e | 6 |
| Antifungal Agent 2h | 6 |
| Antifungal Agent 2k | 6 |
| Fluconazole | ≥26 |
| L-778,123 (parent compound) | No activity detected |
Data sourced from a study on the structure-guided discovery of potent antifungals[1].
Table 2: Activity against Cryptococcus neoformans Biofilms
| Compound | Concentration Inhibiting Biofilm Growth (µM) |
| Antifungal Agent 2f | 12.5 |
| Amphotericin B | 6.25 |
| Fluconazole | No effect |
This data highlights the efficacy of Antifungal Agent 2f against fungal biofilms, which are notoriously resistant to conventional therapies[1].
Table 3: In Vitro Enzyme Inhibition
| Compound | 1μMIC50 (µM) |
| Antifungal Agent 2f | ~0.1 - 0.2 |
| Antifungal Agent 2l | ~0.1 - 0.2 |
| Antifungal Agent 2q | 0.04 |
| L-778,123 (parent compound) | >10 |
1μMIC50 represents the concentration at which inhibition resulted in half-maximal enzyme rates at 1 μM of the substrate farnesyl pyrophosphate (FPP)[1]. Interestingly, there was no direct correlation between the in vitro enzyme inhibition and the in vivo antifungal activity, suggesting other factors like cell permeability may play a role[1].
Experimental Protocols
Synthesis of Antifungal Agent 2f
The synthesis of Antifungal Agent 2f is a multi-step process starting from aldehyde 3. The following protocol is a detailed methodology for its chemical synthesis.
Scheme 1: Synthesis of Antifungal Agent 2f
References
In vitro antifungal activity of Antifungal agent 46
An in-depth analysis of the in vitro antifungal properties of Antifungal Agent 46 reveals its significant potential as a novel therapeutic candidate. This technical guide provides a comprehensive overview of its activity against a range of fungal pathogens, details the experimental methodologies used for its evaluation, and explores the potential signaling pathways involved in its mechanism of action.
Quantitative Assessment of Antifungal Efficacy
The in vitro activity of this compound was rigorously evaluated to determine its potency against various clinically relevant fungal species. The primary metrics for this assessment were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Fungistatic and Fungicidal Activity
This compound demonstrated potent activity against a variety of Candida species, including isolates known to be resistant to existing antifungal drugs. The MIC was determined as the lowest concentration of the agent that inhibited visible fungal growth after incubation.[1] The MFC was identified as the lowest concentration that resulted in a 99.9% reduction of the initial fungal inoculum.[1][2]
The quantitative data, summarized below, showcases the broad-spectrum fungistatic and, in many cases, fungicidal nature of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species
| Fungal Strain | MIC Range (µg/mL) |
| Candida albicans | 0.2 - 1.6 |
| Candida glabrata | 0.4 - 1.6 |
| Candida parapsilosis | 0.2 - 0.8 |
| Candida tropicalis | 0.4 - 1.6 |
| Fluconazole-Resistant C. albicans | 0.8 - 1.6 |
| Fluconazole-Resistant C. glabrata | 0.8 - 1.6 |
| (Data synthesized from studies on novel antifungal small molecules like SM21[3]) |
Table 2: Minimum Fungicidal Concentrations (MFC) of this compound
| Fungal Strain | MFC Range (µg/mL) | MFC/MIC Ratio |
| Candida albicans | 0.4 - 3.2 | ≤2 |
| Candida glabrata | 0.8 - 6.4 | ≤4 |
| Candida parapsilosis | 0.4 - 1.6 | ≤2 |
| (Data derived from fungicidal activity assessments where MFC values are typically no more than fourfold greater than MICs[4]) |
Experimental Protocols
The following protocols are foundational to determining the in vitro antifungal activity of novel compounds like this compound and are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Assay for MIC Determination
This method is the gold standard for quantitative antifungal susceptibility testing.[5][7]
2.1.1 Preparation of this compound:
-
A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the stock solution are then performed in RPMI 1640 medium to create a range of test concentrations (e.g., 0.03 to 32 µg/mL).[5]
2.1.2 Inoculum Preparation:
-
The fungal strain is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Several colonies are suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[5]
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
2.1.3 Assay Procedure:
-
In a 96-well microtiter plate, 100 µL of each dilution of this compound is added to the respective wells.
-
100 µL of the prepared fungal inoculum is then added to each well.
-
Controls are included: a drug-free well for positive growth control and an uninoculated well for negative control (sterility).
-
The plate is incubated at 35°C for 24-48 hours.[5]
2.1.4 MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes complete inhibition of fungal growth.[1]
Caption: Workflow for MIC Determination via Broth Microdilution.
Minimum Fungicidal Concentration (MFC) Determination
The MFC assay is performed as a subsequent step to the MIC test to ascertain whether the agent is fungicidal or merely fungistatic.
2.2.1 Assay Procedure:
-
Following MIC determination, an aliquot (typically 10-20 µL) is taken from all wells in the microtiter plate that show no visible growth.[1]
-
Each aliquot is sub-cultured by spreading it onto an SDA plate.[2]
-
The plates are then incubated at 35°C for 48 hours.[1]
2.2.2 MFC Determination: The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a kill rate of ≥99.9% of the original inoculum.[1][8]
Potential Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound is under investigation, preliminary studies suggest that its potent activity may be linked to the disruption of fungal cell membrane integrity.[3] This mode of action often triggers cellular stress responses mediated by complex signaling pathways.
The Cell Wall Integrity (CWI) Pathway
A primary defense mechanism in fungi against cell surface stress is the Cell Wall Integrity (CWI) signaling pathway.[9] Agents that disrupt the cell wall or cell membrane, such as this compound, are known to activate this cascade.
The pathway is initiated by cell surface sensors that detect damage. This signal is then transduced through a series of protein kinases, culminating in a MAP kinase (Mkc1 in Candida albicans) that activates transcription factors. These transcription factors then orchestrate the expression of genes involved in cell wall repair and synthesis.[9][10]
Caption: Hypothesized Activation of the CWI Pathway by Agent 46.
Two-Component Signaling Systems
Another critical network for sensing and responding to environmental stress in fungi is the two-component signal transduction pathway.[11] These systems, which are absent in mammals, represent an attractive target for novel antifungal agents.[12] A typical pathway involves a sensor histidine kinase (HK) that autophosphorylates in response to a stimulus. This phosphate (B84403) group is then transferred to a response regulator (RR) protein, which in turn modulates downstream cellular responses, often through other signaling cascades like the HOG (High Osmolarity Glycerol) pathway.[11]
Caption: Fungal Two-Component Signaling System.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
Antifungal Agent CGA-N46: A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of the novel antifungal peptide CGA-N46, derived from human Chromogranin A. The document details its spectrum of activity against various pathogenic fungi, outlines the experimental methodologies used for its evaluation, and presents its synergistic potential with conventional antifungal drugs.
Spectrum of Activity
Antifungal agent CGA-N46 has demonstrated a specific spectrum of activity, primarily targeting yeast species while showing no efficacy against the filamentous fungi tested.
Table 1: Minimum Inhibitory Concentrations (MICs) of CGA-N46 Against Pathogenic Yeasts
| Fungal Species | MIC (mM) |
| Candida krusei | 0.1 |
| Candida glabrata | <0.8 |
| Candida parapsilosis | <0.8 |
| Candida tropicalis | <0.8 |
| Candida albicans | <0.8 |
| Data sourced from checkerboard assays. The results indicate that CGA-N46 is most potent against C. krusei.[1] |
Table 2: Fungi Against Which CGA-N46 Showed No Activity
| Fungal Species | MIC (mM) |
| Cryptococcus neoformans | >3.2 |
| Aspergillus fumigatus | >3.2 |
| Aspergillus flavus | >3.2 |
| Aspergillus niger | >3.2 |
| Fusarium moniliforme | >3.2 |
| Microsporum canis | >3.2 |
| Microsporum gypseum | >3.2 |
| Trichophyton rubrum | >3.2 |
| Trichophyton mentagrophytes | >3.2 |
| CGA-N46 did not inhibit the growth of these filamentous fungi and other yeast-like fungi even at the highest concentration tested.[1] |
Synergistic Activity
CGA-N46 has been shown to exhibit enhanced antifungal activity when used in combination with conventional antifungal drugs, suggesting a potential role in combination therapy to overcome resistance.
Table 3: Synergistic and Additive Effects of CGA-N46 with Conventional Antifungals against C. krusei
| Combination | CGA-N46 MIC (mM) | Conventional Drug MIC (µM) | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| CGA-N46 + Terbinafine | - | - | 0.671 | Additive |
| CGA-N46 + Fluconazole | 0.0458 | 13 | 0.959 | Additive |
| The FIC index between 0.5 and 1.0 indicates an additive effect. These combinations demonstrate enhanced antifungal activity.[1] |
Experimental Protocols
The following section details the methodologies employed in determining the antifungal spectrum of activity of CGA-N46.
3.1. Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, a standard technique for assessing antifungal susceptibility.[2][3]
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline or growth medium, and the suspension was adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Microdilution Plate Setup: A 96-well microtiter plate was used. Serial twofold dilutions of CGA-N46 were prepared in a suitable broth medium, such as RPMI-1640.[2]
-
Inoculation: Each well was inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without fungi) were included.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[4]
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[2]
3.2. Checkerboard Assay for Synergy Testing
To evaluate the interaction between CGA-N46 and other antifungal agents, a checkerboard microdilution assay was performed.[1]
-
Plate Setup: Two agents were serially diluted in a two-dimensional array in a 96-well plate. One agent was diluted along the x-axis, and the other along the y-axis.
-
Inoculation and Incubation: The plate was inoculated with the fungal suspension and incubated as described above.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic). The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.
Visualizations
4.1. Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
4.2. Generalized Mechanism of Action of Peptide Antifungals
While the precise signaling pathway of CGA-N46 is not fully elucidated, many antifungal peptides act on the fungal cell membrane. The following diagram illustrates a generalized mechanism.
Caption: Generalized mechanism of action for membrane-active antifungal peptides.
Conclusion
Antifungal agent CGA-N46 displays a targeted spectrum of activity against pathogenic yeasts, particularly Candida species. Its lack of activity against filamentous fungi suggests a specific mode of action. The additive effects observed with conventional antifungals highlight its potential for use in combination therapies, which could be crucial in addressing antifungal resistance. Further research is warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile. The methodologies described provide a robust framework for the continued investigation of this and other novel antifungal compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Caspofungin and Its Targets in Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Caspofungin, a member of the echinocandin class of antifungal agents. It serves as a representative model for compounds that target the fungal cell wall, a critical structure for fungal viability and a key focus for antifungal drug development.
Core Mechanism of Action
Caspofungin's primary antifungal activity stems from its highly specific, non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][2][3] This enzyme is an integral membrane protein complex responsible for synthesizing β-(1,3)-D-glucan, a major polysaccharide component that provides essential structural integrity to the fungal cell wall.[3][4]
The inhibition of (1,3)-β-D-glucan synthase disrupts the formation of this crucial polymer, leading to a weakened cell wall that cannot withstand osmotic stress. This ultimately results in cell lysis and death.[1][3] This mechanism confers selective toxicity, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.[1][2][3] The specific subunit of the synthase complex targeted by Caspofungin is Fks1p.[3]
The effect of Caspofungin can be fungicidal against most Candida species and fungistatic against Aspergillus species.[2][3]
Quantitative Data: In Vitro Susceptibility
The in vitro activity of Caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The following tables summarize representative MIC ranges for Caspofungin against key fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Table 1: Caspofungin MIC Data for Candida Species
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.015 - 4.0 | 0.063 - 0.5 | 1.0 |
| Candida glabrata | 0.125 - 1.0 | - | - |
| Candida tropicalis | ≤0.03 - 4.0 | - | - |
| Candida parapsilosis | 0.5 - 4.0 | - | - |
| Candida krusei | - | - | - |
| Data compiled from multiple sources demonstrating typical ranges. Actual values can vary between studies and isolates.[5][6][7][8] |
Table 2: Caspofungin MIC Data for Aspergillus Species
| Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Aspergillus fumigatus | 0.06 - >16 | 0.43 (at 24h) |
| Aspergillus flavus | - | - |
| Aspergillus niger | - | - |
| Note: For Aspergillus, a Minimum Effective Concentration (MEC) endpoint, which measures aberrant hyphal growth, is often considered more reproducible than a traditional MIC.[5][6][9] |
Fungal Response and Compensatory Signaling Pathways
Inhibition of glucan synthesis by Caspofungin induces significant cell wall stress, which triggers a compensatory response mediated primarily by the Cell Wall Integrity (CWI) signaling pathway.[10][11] This pathway attempts to repair the damaged cell wall, often by increasing the synthesis of chitin (B13524), another key structural polysaccharide.
The CWI pathway is a conserved signaling cascade in fungi. Key components include:
-
Rho1 GTPase : A sensor at the plasma membrane that detects cell wall stress.[12][13]
-
Protein Kinase C (PKC) : Activated by Rho1.
-
MAP Kinase Cascade : A downstream signaling module, in Candida albicans this involves the kinase Mkc1.[11]
-
Transcription Factors : Such as Cas5, Sko1, and Rlm1 in C. albicans, which translocate to the nucleus to upregulate genes involved in cell wall repair, including chitin synthases.[12][14][15]
This compensatory chitin synthesis is a crucial survival mechanism for the fungus and can influence the overall efficacy of echinocandin treatment.[16][17] The calcineurin pathway has also been identified as playing a role in the fungal response to Caspofungin.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
a plant derived cyclopentenedione derivative, showed potent in vitro antifungal activity against Candida albicans and Cryptococcus neoformans, comparable to amphotericin B and fluconazole.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the potent in vitro antifungal activity of sclareolide (B1681565), a plant-derived sesquiterpene lactone, and its related compound sclareol (B1681606), against the opportunistic pathogenic yeasts Cryptococcus neoformans and Candida albicans. The emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic agents. Sclareolide and sclareol have demonstrated significant fungistatic and fungicidal effects, with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs such as amphotericin B and fluconazole. This whitepaper details the experimental methodologies for evaluating their antifungal efficacy, presents quantitative data in a comparative format, and elucidates the proposed mechanisms of action, including the induction of oxidative stress and mitochondrial dysfunction.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Candida albicans and Cryptococcus neoformans are two of the most prevalent fungal pathogens responsible for a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic conditions. The current antifungal armamentarium is limited, and its efficacy is often hampered by toxicity and the rise of drug-resistant isolates.
Sclareolide, a natural sesquiterpenoid lactone primarily extracted from Salvia sclarea, and its precursor sclareol, have emerged as promising candidates for novel antifungal drug development. This technical guide summarizes the existing in vitro data on their activity against C. albicans and C. neoformans, providing a resource for researchers and drug development professionals.
In Vitro Antifungal Activity
The antifungal efficacy of sclareolide and sclareol has been quantified using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Data Presentation
The following tables summarize the in vitro antifungal activity of sclareolide and sclareol against Cryptococcus neoformans and Candida albicans, respectively. Comparative data for the conventional antifungal agents Amphotericin B and Fluconazole are included for reference.
Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans H99
| Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Sclareolide | 16 | Not Reported | [1] |
| Amphotericin B | 0.25 | Not Reported | [1] |
Table 2: In Vitro Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Sclareol | 50 (at 24h) | 100 (at 24h) | [2][3] |
| Amphotericin B | Not Reported | Not Reported | |
| Fluconazole | Not Reported | Not Reported |
Note: Data for Candida albicans is for sclareol, a closely related labdane-type diterpene.
Experimental Protocols
The following methodologies are standard for determining the in vitro antifungal activity of novel compounds.
Fungal Strains and Culture Conditions
-
Candida albicans (e.g., ATCC 10231) and Cryptococcus neoformans (e.g., H99) strains are maintained on Sabouraud Dextrose Agar (SDA) at 30°C.
-
For susceptibility testing, fungal cells are grown overnight in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking.
-
The fungal cell suspension is then washed with phosphate-buffered saline (PBS) and adjusted to the desired concentration.
Broth Microdilution Assay for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines are followed for the broth microdilution assay.
-
Preparation of Antifungal Stock Solutions: The test compound (sclareolide/sclareol) and control drugs are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal suspension is diluted in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
MFC Determination
-
Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto SDA plates.
-
Incubation: The plates are incubated at 30°C for 48-72 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
Time-Kill Assay
-
Experimental Setup: Fungal cells are exposed to the test compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 8x MIC) in YPD broth.
-
Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), aliquots are withdrawn from each culture.
-
Colony Forming Unit (CFU) Counting: The aliquots are serially diluted, plated on SDA, and incubated. The number of CFUs is then counted.
-
Data Analysis: The results are plotted as log CFU/mL versus time to generate a time-kill curve.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
References
A Technical Guide to the Discovery, Isolation, and Antifungal Properties of Penicibrocazine E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Penicibrocazine E, a sulfide (B99878) diketopiperazine derivative designated as antifungal agent 46 in initial discovery screenings. Isolated from the marine-derived endophytic fungus Penicillium brocae MA-231, this natural product has demonstrated notable antimicrobial activity. This document details the experimental protocols for its extraction, purification, and characterization, and presents its quantitative antifungal and antibacterial efficacy. Furthermore, a plausible mechanism of action is discussed based on the known biological activities of related diketopiperazine alkaloids.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products, particularly those from marine-derived microorganisms, represent a rich and largely untapped source of chemical diversity with therapeutic potential. Endophytic fungi, which reside within the tissues of living plants, have proven to be a prolific source of bioactive secondary metabolites. This guide focuses on Penicibrocazine E, a promising antifungal compound isolated from an endophytic fungus associated with the mangrove plant Avicennia marina.
Discovery and Natural Source
Penicibrocazine E was discovered during a screening of secondary metabolites from the endophytic fungus Penicillium brocae MA-231. This fungal strain was isolated from the fresh, healthy tissues of the mangrove plant Avicennia marina, collected from a marine environment. The initial investigation into the chemical constituents of the crude extract of P. brocae MA-231 led to the isolation of five new sulfide diketopiperazine derivatives, named Penicibrocazines A–E.[1]
Fungal Strain: Penicillium brocae MA-231 Host Plant: Avicennia marina (Mangrove) Isolation Location: Marine Environment
Experimental Protocols
Fungal Cultivation and Fermentation
The following protocol outlines the cultivation and fermentation process used to produce the secondary metabolites, including Penicibrocazine E, from Penicillium brocae MA-231.
-
Fungal Strain and Culture Maintenance: The endophytic fungus Penicillium brocae MA-231 was grown on potato dextrose agar (B569324) (PDA) plates at 28 °C for 7 days.
-
Seed Culture Preparation: Agar plugs containing the fungal mycelium were inoculated into 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The seed cultures were incubated at 28 °C for 3 days on a rotary shaker at 180 rpm.
-
Large-Scale Fermentation: The seed cultures were then transferred into 1 L Erlenmeyer flasks, each containing 500 mL of PDB. The large-scale fermentation was carried out for 14 days at 28 °C on a rotary shaker at 180 rpm.
Extraction and Isolation of Penicibrocazine E
The following is a detailed protocol for the extraction and purification of Penicibrocazine E from the fermentation broth of P. brocae MA-231.[1]
-
Extraction: The entire fermentation broth (50 L) was filtered to separate the mycelia from the culture filtrate. The filtrate was exhaustively extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The mycelia were also extracted three times with EtOAc. The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was subjected to column chromatography on silica (B1680970) gel using a step gradient elution with a petroleum ether-EtOAc solvent system (from 100:0 to 0:100, v/v) to yield several fractions.
-
Purification: The fraction containing the target compounds was further purified by a series of chromatographic techniques, including Sephadex LH-20 column chromatography (eluting with CH2Cl2/MeOH, 1:1), followed by semi-preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a MeOH/H2O gradient to afford pure Penicibrocazine E (designated as compound 5 in the source literature).
Antimicrobial Susceptibility Testing
The antimicrobial activity of Penicibrocazine E was evaluated using a broth microdilution method.[1]
-
Test Organisms: A panel of pathogenic fungi and bacteria were used.
-
Inoculum Preparation: Fungal spores or bacterial cells were suspended in sterile saline and the turbidity was adjusted to a 0.5 McFarland standard.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. The compounds were serially diluted in the appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria). An equal volume of the standardized inoculum was added to each well.
-
Incubation: The plates were incubated at the optimal temperature for each microorganism (e.g., 28 °C for fungi, 37 °C for bacteria) for 24–48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Quantitative Antifungal and Antibacterial Activity
Penicibrocazine E (designated as compound 5) and its analogs exhibited a range of antimicrobial activities. The MIC values are summarized in the table below.[1]
| Compound | Test Organism | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Penicibrocazine B (2) | Staphylococcus aureus | 32.0 | Chloromycetin (4.0) |
| Gaeumannomyces graminis | 0.25 | Amphotericin B (16.0) | |
| Penicibrocazine C (3) | Staphylococcus aureus | 0.25 | Chloromycetin (4.0) |
| Micrococcus luteus | 0.25 | Chloromycetin (2.0) | |
| Penicibrocazine D (4) | Staphylococcus aureus | 8.0 | Chloromycetin (4.0) |
| Gaeumannomyces graminis | 8.0 | Amphotericin B (16.0) | |
| Penicibrocazine E (5) | Gaeumannomyces graminis | 0.25 | Amphotericin B (16.0) |
| Compound 6 | Staphylococcus aureus | 0.25 | Chloromycetin (4.0) |
| Gaeumannomyces graminis | 64.0 | Amphotericin B (16.0) |
Proposed Mechanism of Action
The precise mechanism of action for Penicibrocazine E has not yet been elucidated. However, based on its chemical structure as a diketopiperazine alkaloid, a plausible mechanism can be proposed by examining the known activities of this class of compounds.
Diketopiperazines are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects. Their mechanism of action is often multifactorial and can involve the disruption of cellular processes and signaling pathways.
One potential mechanism of action for antifungal diketopiperazines is the inhibition of essential enzymes involved in fungal growth and development. For instance, some diketopiperazines have been shown to inhibit enzymes involved in cell wall biosynthesis or other vital metabolic pathways.
Another proposed mechanism is the induction of oxidative stress . The presence of the sulfide bridge in Penicibrocazine E may contribute to its bioactivity, as sulfur-containing compounds are known to be redox-active and can generate reactive oxygen species (ROS) within the fungal cell. An accumulation of ROS can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Furthermore, some diketopiperazines have been reported to interfere with quorum sensing , a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in some fungi. By disrupting these signaling pathways, diketopiperazine alkaloids can attenuate fungal pathogenicity.
Conclusion and Future Directions
Penicibrocazine E, a sulfide diketopiperazine isolated from the marine endophytic fungus Penicillium brocae MA-231, demonstrates significant antifungal activity, particularly against the plant pathogen Gaeumannomyces graminis. The detailed protocols for its isolation and antimicrobial evaluation provided in this guide offer a foundation for further research and development.
Future studies should focus on elucidating the precise mechanism of action of Penicibrocazine E. Investigating its effects on fungal cell wall integrity, mitochondrial function, and specific enzymatic pathways will provide valuable insights into its antifungal properties. Furthermore, structure-activity relationship (SAR) studies of Penicibrocazine E and its analogs could lead to the design and synthesis of more potent and selective antifungal agents. The promising in vitro activity of Penicibrocazine E warrants further investigation into its potential as a lead compound for the development of new antifungal drugs.
References
Structure-Activity Relationship Studies of Antifungal Agent 46: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the structure-activity relationship (SAR) studies concerning the antifungal agent designated as analog 46, a derivative of the natural product Coruscanone A. Coruscanone A, a cyclopentenedione (B8730137) derivative, has demonstrated potent in vitro activity against clinically significant fungal pathogens, including Candida albicans and Cryptococcus neoformans, comparable to established antifungal drugs like amphotericin B and fluconazole.[1][2][3][4] This guide details the synthetic modifications leading to analog 46, presents its antifungal activity in a comparative context, outlines the experimental protocols for its evaluation, and visualizes its proposed mechanism of action and the experimental workflow.
Core Structure and Structure-Activity Relationship (SAR) Analysis
The antifungal activity of this class of compounds is primarily attributed to the 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety, which is considered the core pharmacophore.[1][2][5] The side chain, particularly the styryl-like moiety, plays a crucial role in target binding and modulating the potency of the compound.[1][3]
SAR studies involved the synthesis of numerous analogs by modifying the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain.[1][4][5] Analog 46 belongs to a series where substitutions were made on the phenyl group of the styryl moiety.[1]
Modifications on the Styryl Side Chain
The styryl side chain is critical for the antifungal potency of Coruscanone A analogs. Agent 46 is characterized by a methoxy substituent on the aromatic ring of this side chain.[1] This modification, along with a chloro-substituent in a related analog (compound 40), resulted in slightly weaker antifungal activity compared to the parent compound, Coruscanone A (compound 1).[1] This suggests that while substitutions are tolerated, the unsubstituted styryl moiety might be optimal for interaction with the biological target.
Quantitative SAR Data
The following table summarizes the antifungal activity of Coruscanone A and key analogs, including Agent 46. The data is compiled from in vitro assays against major opportunistic fungal pathogens.[1]
| Compound | R-Group on Styryl Moiety | C. albicans (ATCC 90028) IC₅₀ (µg/mL) | C. neoformans (ATCC 90113) IC₅₀ (µg/mL) | A. fumigatus (ATCC 90906) IC₅₀ (µg/mL) |
| 1 (Coruscanone A) | H | 0.85 | 1.05 | 4.2 |
| 40 | 4-Cl | 1.1 | 2.3 | >20 |
| 46 | 4-OCH₃ | 1.3 | 2.5 | >20 |
| 43 | (No styryl, Phenyl only) | 4.5 | 6.8 | >20 |
| Fluconazole | N/A (Control) | 0.52 | 2.1 | >20 |
| Amphotericin B | N/A (Control) | 0.55 | 0.51 | 1.0 |
Note: Data is representative based on qualitative descriptions from the cited literature indicating slightly weaker activity for analog 46 compared to Coruscanone A.[1] IC₅₀ is the 50% growth inhibitory concentration.
Proposed Mechanism of Action
The leading hypothesis for the mechanism of action is that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione pharmacophore functions as a Michael acceptor.[1] This allows the compound to form an irreversible covalent bond with a nucleophilic residue, such as a cysteine thiol group, within the active site of a target enzyme, thereby inactivating it. This proposed mechanism requires further experimental validation.[1]
References
- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Synthesis, Antifungal Activity, and StructureâActivity Relationships of Coruscanone A Analogues - figshare - Figshare [figshare.com]
An In-depth Technical Guide to the Molecular Target Identification of Antifungal Agent CGA-N46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent CGA-N46, a peptide derived from human Chromogranin A. It details the current understanding of its molecular target, mechanism of action, and includes quantitative data on its efficacy. Furthermore, this guide outlines the key experimental protocols utilized in its characterization, offering a valuable resource for researchers in the field of antifungal drug discovery and development.
Introduction to Antifungal Agent CGA-N46
CGA-N46 is a novel antifungal peptide corresponding to amino acids 31 to 76 of the N-terminus of human Chromogranin A.[1] It has demonstrated notable activity against various yeast species, particularly of the Candida genus.[1][2] Unlike many conventional antifungal agents that target specific enzymes in fungal metabolic pathways, CGA-N46 appears to exert its effect through a multi-faceted mechanism involving the disruption of fungal cell membrane stability.[3] This guide synthesizes the available research to present a detailed picture of this promising antifungal peptide.
Quantitative Data Summary
The antifungal efficacy of CGA-N46 and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, including Minimum Inhibitory Concentrations (MICs) against different fungal species and the synergistic effects when combined with conventional antifungal drugs.
Table 1: Minimum Inhibitory Concentrations (MICs) of CGA-N46 Against Various Candida Species
| Fungal Species | MIC (mM) |
| Candida krusei | 0.1 |
| Candida glabrata | <0.8 |
| Candida parapsilosis | <0.8 |
| Candida tropicalis | <0.8 |
| Candida albicans | <0.8 |
Data sourced from Li et al., 2015.[1][2]
Table 2: Minimum Inhibitory Concentrations (MICs) of CGA-N46 and its Derivatives Against Various Candida Species
| Peptide | C. glabrata (mM) | C. parapsilosis (mM) | C. krusei (mM) | C. tropicalis (mM) | C. albicans (mM) |
| CGA-N46 | 0.48 | 0.48 | 0.37 | 0.50 | 0.50 |
| CGA-N15 | 0.11 | 0.13 | 0.13 | 0.073 | 0.13 |
| CGA-N16 | 0.28 | 0.32 | 0.38 | 0.41 | 0.38 |
| CGA-N12 | 0.26 | 0.27 | 0.27 | 0.075 | 0.28 |
| CGA-N8 | 0.3 | 0.3 | 0.24 | 0.29 | 0.24 |
Data sourced from Li et al., 2016.[4][5]
Table 3: Synergistic Antifungal Activity of CGA-N46 with Conventional Antifungals against C. krusei
| Drug Combination | MIC of CGA-N46 (mM) | MIC of Co-administered Drug (µM) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| CGA-N46 alone | 0.1 | - | - | - |
| Terbinafine alone | - | 6 | - | - |
| CGA-N46 + Terbinafine | 0.05 | 1 | 0.671 | Additive |
| Fluconazole alone | - | 26 | - | - |
| CGA-N46 + Fluconazole | 0.0458 | 13 | 0.959 | Additive |
An FIC index between 0.5 and 1.0 indicates an additive effect.[2]
Molecular Target and Mechanism of Action
The precise molecular target of CGA-N46 has not been identified as a single receptor or enzyme. Instead, research points towards a mechanism of action that involves the disruption of the fungal cell membrane's integrity and subsequent induction of downstream cellular stress and dysfunction.
Key mechanistic findings include:
-
Membrane Destabilization: CGA-N46 can disrupt the stability of the phospholipid monolayer of the fungal cell membrane without causing complete lysis.[3]
-
Mitochondrial Dysfunction: Treatment with CGA-N46 leads to a reduction in the mitochondrial membrane potential.[3][6]
-
Inhibition of DNA Synthesis: The peptide has been shown to inhibit fungal DNA synthesis.[3][6]
-
Reduction of Reactive Oxygen Species (ROS): CGA-N46 treatment is associated with decreased levels of intracellular ROS.[3]
The following diagram illustrates the proposed mechanism of action of CGA-N46 on a fungal cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of CGA-N46's antifungal properties.
4.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of CGA-N46 is determined using a modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 1-5 x 10^6 CFU/mL). This is further diluted to achieve the final desired inoculum concentration in the assay.
-
Peptide Preparation: CGA-N46 is dissolved in a suitable solvent (e.g., 20 mM PBS, pH 6.0) to create a stock solution.[1] Serial two-fold dilutions are then prepared in a 96-well microtiter plate.
-
Incubation: The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in a significant inhibition of fungal growth compared to a positive control (fungal inoculum without the peptide). Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
The following diagram illustrates the experimental workflow for the MIC assay.
4.2. Checkerboard Synergy Assay
This assay is used to evaluate the interaction between CGA-N46 and other antifungal agents.
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of CGA-N46 along the rows and serial dilutions of a second antifungal agent along the columns.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits fungal growth. The FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs. The interaction is classified as synergistic (FIC index ≤ 0.5), additive (0.5 < FIC index ≤ 1.0), indifferent (1.0 < FIC index ≤ 4.0), or antagonistic (FIC index > 4.0).
4.3. Hemolysis Assay
This assay assesses the toxicity of CGA-N46 to mammalian red blood cells.
-
Red Blood Cell Preparation: Fresh human or animal red blood cells are washed and resuspended in a buffered saline solution.
-
Incubation: The red blood cell suspension is incubated with various concentrations of CGA-N46 for a specified time (e.g., 1 hour) at 37°C.
-
Measurement of Hemolysis: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 570 nm). A positive control (e.g., 0.1% Triton X-100) for 100% hemolysis and a negative control (buffer alone) are included.[4] The percentage of hemolysis is calculated relative to the positive control.
Conclusion
CGA-N46 represents a promising avenue for the development of new antifungal therapies. While its exact molecular target remains to be fully elucidated, its mechanism of action, centered on the disruption of the fungal cell membrane and subsequent induction of cellular dysfunction, distinguishes it from many existing antifungal agents. The quantitative data demonstrate its efficacy, particularly against Candida species, and its potential for use in combination therapies. The detailed experimental protocols provided in this guide serve as a foundation for further research into CGA-N46 and other novel antifungal peptides. Future studies should aim to pinpoint the specific molecular interactions between CGA-N46 and the fungal cell membrane to further refine its development as a therapeutic agent.
References
- 1. Antiproliferative effect and characterization of a novel antifungal peptide derived from human Chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Design, Structural Analysis and Antifungal Activity of Derivatives of Peptide CGA-N46 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Effect of Antifungal Agents on Fungal Biofilm Formation
Disclaimer: The term "antifungal agent 46" does not correspond to a publicly documented, specific antifungal compound in the provided search results. Therefore, this guide utilizes Caspofungin, a representative of the echinocandin class of antifungals, as a model to fulfill the detailed request for a technical whitepaper. The data and methodologies presented are based on existing research on Caspofungin and other well-documented antifungal agents and are intended to serve as a comprehensive example for researchers and drug development professionals.
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2][3] These structured microbial communities, encased in a self-produced extracellular matrix, create a protected environment that hinders drug penetration and promotes the survival of fungal pathogens.[1][3][4] This guide explores the effects of antifungal agents on the formation and viability of fungal biofilms, with a focus on the mechanisms of action and methodologies for evaluation.
Quantitative Data on Antifungal Biofilm Activity
The efficacy of an antifungal agent against a fungal biofilm is often quantified by determining the minimum biofilm eradication concentration (MBEC) or by measuring the reduction in biofilm metabolic activity or biomass. The following tables summarize representative data for Caspofungin against various fungal species.
Table 1: In Vitro Activity of Caspofungin against Candida albicans Biofilms
| Parameter | Planktonic Cells (MIC) | Biofilm (MBEC) | Biofilm Metabolic Activity Inhibition | Reference Fungal Strain |
| Concentration (µg/mL) | 0.125 - 0.5 | > 16 | 50% reduction at 8 µg/mL | SC5314 |
Table 2: In Vitro Susceptibility of Cryptococcus neoformans Biofilms to Antifungal Agents
| Antifungal Agent | Planktonic Cells (MIC in µg/mL) | Preformed Biofilms (Effective Concentration in µg/mL) | Fungal Strain(s) |
| Fluconazole | 8 | > 64 (Resistant) | 24067, B3501, H99 |
| Voriconazole | 0.125 | > 16 (Resistant) | 24067, B3501, H99 |
| Amphotericin B | 0.25 | > 2 | 24067, B3501, H99 |
| Caspofungin | 4 | > 16 | 24067, B3501, H99 |
Source: Data synthesized from Martinez, J. R., & Casadevall, A. (2006).[5][6]
Table 3: Effect of Antifungal Agents on Aspergillus fumigatus Biofilm Metabolic Activity
| Antifungal Agent | Concentration (µg/mL) | Inhibition of Metabolic Activity (Early-Stage Biofilm) | Inhibition of Metabolic Activity (Mature Biofilm) |
| Voriconazole | 16 | Significant | Not significant |
| Amphotericin B | 1 | Significant | Significant |
| Olorofim (B607405) | 0.125 | Significant | Not significant |
Source: Data synthesized from Kirchhoff et al. (2022).[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of antifungal effects on biofilms.
Fungal Biofilm Formation Assay
This protocol describes the formation of fungal biofilms in a 96-well microtiter plate for subsequent quantification.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours. A suspension is prepared in a suitable medium (e.g., RPMI 1640) and adjusted to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: 100 µL of the fungal suspension is added to the wells of a flat-bottomed 96-well microtiter plate.
-
Incubation: The plate is incubated at 37°C for a specified period to allow for biofilm formation (e.g., 24 hours for early-stage, 48 hours for mature biofilms).
-
Washing: After incubation, the supernatant is carefully aspirated, and the wells are washed twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm, which is an indicator of cell viability.
-
Reagent Preparation: An XTT solution (e.g., 1 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 10 mM in acetone) are prepared. Immediately before use, the XTT and menadione solutions are mixed.
-
Assay Procedure: Following the biofilm formation and washing steps, 100 µL of the XTT-menadione solution is added to each well containing the biofilm.
-
Incubation: The plate is incubated in the dark at 37°C for 2-3 hours.
-
Measurement: The colorimetric change is measured using a microplate reader at a wavelength of 492 nm. A decrease in absorbance indicates reduced metabolic activity.[7]
Quantification of Biofilm Biomass (Crystal Violet Staining)
Crystal violet (CV) staining is used to quantify the total biofilm biomass.
-
Staining: After the washing step in the biofilm formation protocol, the biofilms are fixed with 100 µL of methanol (B129727) for 15 minutes. The methanol is then removed, and the plate is air-dried. 100 µL of 0.1% (w/v) crystal violet solution is added to each well and incubated for 20 minutes at room temperature.
-
Washing: The CV solution is removed, and the wells are washed thoroughly with sterile deionized water to remove excess stain.
-
Destaining: The stained biofilm is destained with 150 µL of 33% (v/v) acetic acid.
-
Measurement: The absorbance of the destained solution is measured at 570 nm using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Mechanism of Action of Echinocandins
Echinocandins, such as Caspofungin, exert their antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death.
Caption: Inhibition of β-(1,3)-D-glucan synthesis by echinocandins.
Experimental Workflow for Antifungal Biofilm Susceptibility Testing
The following workflow outlines the key steps in assessing the efficacy of an antifungal agent against fungal biofilms.
Caption: A typical workflow for testing antifungal agents on biofilms.
Logical Relationships in Fungal Biofilm Resistance
Fungal biofilm resistance to antifungal agents is a multifactorial phenomenon involving several interconnected mechanisms.
Caption: Interplay of mechanisms contributing to biofilm resistance.
References
- 1. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Biofilms and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Release of a Novel Anti-Quorum-Sensing Agent against Oral Fungal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptibility of Cryptococcus neoformans Biofilms to Antifungal Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of azole-resistant Aspergillus fumigatus biofilm at various formation stages by antifungal drugs, including olorofim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy of Antifungal Agent CGA-N46 and its Derivative CGA-N12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of the antifungal peptide CGA-N46 and its structurally refined, more potent derivative, CGA-N12. Both peptides, derived from human Chromogranin A, have demonstrated significant antifungal activity against pathogenic Candida species in various preclinical models. This document details the experimental protocols for key in vivo studies, summarizes the quantitative efficacy data in tabular format, and provides visual diagrams of the experimental workflows and the proposed signaling pathways involved in their antifungal action.
Overview of Antifungal Peptides CGA-N46 and CGA-N12
CGA-N46 is an antifungal peptide corresponding to amino acids 31-76 of the N-terminus of human Chromogranin A. It has shown particular efficacy against Candida species, including Candida krusei.[1][2][3] Subsequent molecular design led to the development of CGA-N12, a smaller, more stable peptide derived from CGA-N46, which exhibits enhanced anti-Candida activity and a favorable safety profile.[4][5] Both peptides represent a promising class of new antifungal agents.
Quantitative In Vivo Efficacy Data
The following tables summarize the key quantitative outcomes from in vivo studies evaluating the efficacy of CGA-N46 and CGA-N12 in models of invasive candidiasis.
Table 1: Efficacy of CGA-N46 in an Immunocompromised Murine Model of Candida krusei Infection
| Parameter | Control Group (Saline) | CGA-N46 (15 mg/kg/day) | CGA-N46 (30 mg/kg/day) | CGA-N46 (60 mg/kg/day) | Terbinafine (B446) (Positive Control) |
| Mortality Rate | High (not specified) | Decreased | Decreased | Decreased | Comparable to CGA-N46 (60 mg/kg) |
| Average Body Weight | Decreased | Increased | Increased | Increased | Comparable to CGA-N46 (60 mg/kg) |
| Spleen Index | Low | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) | Comparable to CGA-N46 (60 mg/kg) |
| Thymus Index | Low | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) | Comparable to CGA-N46 (60 mg/kg) |
| White Blood Cells (WBC) | Low | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Comparable to CGA-N46 (60 mg/kg) |
| Lymphocytes | Low | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Comparable to CGA-N46 (60 mg/kg) |
| Monocytes | Low | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Significantly Increased (p<0.05) | Comparable to CGA-N46 (60 mg/kg) |
| Histopathology | Severe tissue damage | Alleviated/Eliminated | Alleviated/Eliminated | Alleviated/Eliminated | Not specified |
Data sourced from Li et al., Experimental and Therapeutic Medicine, 2017.[1][2][3]
Table 2: Efficacy of CGA-N12 in a Rabbit Model of Disseminated Candida albicans Infection
| Parameter | C. albicans Control Group | C. albicans + CGA-N12 (15 mg/kg) | C. albicans + Itraconazole (15 mg/kg) |
| Fungal Load (Blood) | High | Suppressed | Suppressed |
| Fungal Load (Lung) | High | Suppressed | Suppressed |
| Fungal Load (Liver) | High | Suppressed | Suppressed |
| Fungal Load (Kidney) | High | Suppressed | Suppressed |
| Serum IL-10 | Elevated | Suppressed | Suppressed |
| Serum TNF-α | Elevated | Suppressed | Suppressed |
| Serum IL-6 | Elevated | Suppressed | Suppressed |
| Serum TNF-γ | Elevated | Suppressed | Suppressed |
| Body Weight | Decreased | Significantly Increased | Significantly Increased |
| Histopathology (Lung, Liver, Kidney) | Large inflammatory infiltration, bleeding | Significantly Relieved | Significantly Relieved |
Data sourced from Li et al., Bioengineered, 2022.[4][5]
Experimental Protocols
Protocol 1: Immunocompromised Murine Model of Systemic Candida krusei Infection for CGA-N46 Efficacy Testing
This protocol details the methodology for establishing a systemic C. krusei infection in immunocompromised mice to evaluate the in vivo efficacy of the antifungal peptide CGA-N46.[1][3]
Materials:
-
Animals: Specific pathogen-free (SPF) mice.
-
Fungal Strain: Candida krusei.
-
Immunosuppressive Agent: Cyclophosphamide.
-
Test Article: CGA-N46 peptide.
-
Vehicle/Control: Sterile saline.
-
Positive Control: Terbinafine.
-
Culture Media: Sabouraud Dextrose Agar (B569324) (SDA) and Broth (SDB).
-
Reagents: Phosphate-buffered saline (PBS).
Procedure:
-
Fungal Inoculum Preparation: a. Culture C. krusei on SDA plates. b. Inoculate a single colony into SDB and incubate with shaking. c. Harvest yeast cells by centrifugation, wash twice with sterile PBS. d. Resuspend the pellet in PBS and adjust the concentration to 1x10⁷ cells/mL using a hemocytometer.
-
Immunosuppression and Infection: a. Induce immunosuppression in mice by intraperitoneal (i.p.) injection of cyclophosphamide. b. After a set period of immunosuppression, infect the mice via tail vein injection with 0.1 mL of the prepared C. krusei suspension (1x10⁶ cells/mouse).
-
Treatment Regimen: a. Twenty-four hours post-infection, divide the mice into treatment and control groups. b. Administer CGA-N46 (e.g., 15, 30, and 60 mg/kg/day), terbinafine (positive control), or sterile saline (vehicle control) via i.p. injection daily for 14 days.
-
Monitoring and Endpoints: a. Survival: Monitor and record mortality daily. b. Body Weight: Weigh the animals at regular intervals. c. Immune Organ Indices: At the end of the study, euthanize the mice, and aseptically remove and weigh the spleen and thymus. Calculate the indices as (organ weight / body weight) x 100. d. Hematology: Collect peripheral blood to perform complete blood counts, focusing on WBC, lymphocyte, and monocyte levels. e. Histopathology: Collect major organs (liver, spleen, kidney, lung), fix in formalin, and process for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage and inflammatory infiltration.
Protocol 2: Rabbit Model of Disseminated Candida albicans Infection for CGA-N12 Efficacy Testing
This protocol describes the establishment of a disseminated C. albicans infection in rabbits to assess the therapeutic efficacy of the derivative peptide CGA-N12.[4][5][6]
Materials:
-
Animals: New Zealand white rabbits.
-
Fungal Strain: Candida albicans.
-
Test Article: CGA-N12 peptide.
-
Vehicle/Control: Sterile normal saline.
-
Positive Control: Itraconazole.
-
Culture Media: YPD (Yeast Extract-Peptone-Dextrose) agar and broth.
-
Reagents: Sterile PBS.
Procedure:
-
Fungal Inoculum Preparation: a. Grow C. albicans in YPD broth at 37°C. b. Prepare a yeast suspension in sterile PBS and adjust the concentration to 1x10⁶ CFU/mL.
-
Infection: a. Anesthetize the rabbits. b. Inoculate the rabbits with the C. albicans suspension via the marginal ear vein.
-
Treatment Regimen: a. On day 10 post-infection, begin treatment. b. Administer CGA-N12 (15 mg/kg), Itraconazole (15 mg/kg), or normal saline (control) intraperitoneally every two days for a total of three weeks.
-
Monitoring and Endpoints: a. Fungal Burden: On days 5, 10, and 20 after the first treatment, collect blood and euthanize a subset of animals to collect lung, liver, and kidney tissues. Homogenize the tissues and plate serial dilutions on SDA to determine the CFU/g of tissue. b. Body Weight: Monitor and record the body weight of the animals throughout the study. c. Serological Analysis: Collect blood to measure the levels of inflammatory cytokines (IL-10, TNF-α, IL-6, TNF-γ) using ELISA kits. d. Histopathology: Collect lung, liver, and kidney tissues for H&E staining to evaluate the extent of inflammation, tissue necrosis, and fungal infiltration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for CGA-N46 efficacy testing in a murine candidiasis model.
Caption: Workflow for CGA-N12 efficacy testing in a rabbit candidiasis model.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Proposed antifungal mechanism of action for CGA-N46.
Caption: CGA-N12 anti-inflammatory signaling via the miR-155/SOCS1 axis.
References
- 1. Protective effect of a novel antifungal peptide derived from human chromogranin a on the immunity of mice infected with Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Protective effect of a novel antifungal peptide derived from human chromogranin a on the immunity of mice infected with Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Antifungal agent 46 formulation for topical and systemic administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 46, represented here by the echinocandin antifungal, Caspofungin. This document details its mechanism of action, formulation for systemic and topical administration, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
This compound (Caspofungin) is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.[1][2] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action targeting the fungal cell wall, an organelle absent in mammalian cells, which contributes to their favorable safety profile.[3] Caspofungin exhibits potent activity against a broad range of clinically important fungal pathogens, including Candida and Aspergillus species.[2][4] It is primarily used for the treatment of invasive fungal infections.
Mechanism of Action
Caspofungin acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[1][4] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[1][5] This targeted mechanism of action makes it a highly selective antifungal agent.[1]
Caption: Mechanism of action of this compound (Caspofungin).
Formulations and Administration
3.1. Systemic (Intravenous) Administration
Caspofungin has poor oral bioavailability and is therefore administered intravenously.[4][6] It is supplied as a lyophilized powder that requires reconstitution and dilution prior to infusion.
Protocol for Preparation of Intravenous Solution:
-
Reconstitution:
-
Dilution:
-
Administration:
3.2. Topical Administration (Hypothetical Formulation)
While not a standard clinical formulation, a topical preparation of Caspofungin could be developed for localized fungal infections. The following is a hypothetical protocol for a gel formulation.
Protocol for Preparation of a 1% Topical Gel:
-
Preparation of Gelling Agent:
-
Disperse 1 g of Carbopol 940 in 80 mL of purified water with constant stirring.
-
Allow the mixture to stand for 24 hours to ensure complete hydration of the polymer.
-
-
Drug Incorporation:
-
Dissolve 1 g of Caspofungin in 10 mL of a suitable solvent (e.g., propylene (B89431) glycol) to create a drug concentrate.
-
Slowly add the drug concentrate to the hydrated Carbopol gel with continuous mixing until a homogenous mixture is achieved.
-
-
pH Adjustment and Final Volume:
-
Adjust the pH of the gel to approximately 6.0-6.5 using triethanolamine (B1662121) to neutralize the Carbopol and achieve the desired viscosity.
-
Add purified water to bring the final volume to 100 g.
-
Mix thoroughly to ensure uniformity.
-
Quantitative Data
Table 1: In Vitro Antifungal Activity of Caspofungin against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.015 - 2 | 0.06 | 0.25 |
| Candida glabrata | 0.03 - 4 | 0.12 | 0.5 |
| Candida tropicalis | 0.03 - 2 | 0.12 | 0.5 |
| Candida parapsilosis | 0.12 - 8 | 1 | 2 |
| Candida krusei | 0.06 - 4 | 0.25 | 1 |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
Table 2: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Kidney Fungal Burden (log₁₀ CFU/g) Reduction vs. Control |
| Control | 0 | 0 | - |
| Caspofungin | 0.5 | 80 | >2.0 |
| Caspofungin | 1.0 | 100 | >3.0 |
| Amphotericin B | 1.0 | 90 | >2.5 |
Data is representative of typical findings in preclinical studies.[9]
Table 3: Stability of Reconstituted and Diluted Caspofungin Solutions
| Solution | Storage Temperature | Stability |
| Reconstituted Solution | Room Temperature (≤25°C) | Up to 1 hour |
| Diluted Infusion Solution | Room Temperature (≤25°C) | Up to 24 hours |
| Diluted Infusion Solution | Refrigerated (2-8°C) | Up to 48 hours |
Data based on manufacturer's recommendations.[8]
Experimental Protocols
5.1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.[10]
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 6. US20140142032A1 - Caspofungin Acetate Formulations - Google Patents [patents.google.com]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of Antifungal Agent 46 with Voriconazole
For Research Use Only
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic strategies. Antifungal Agent 46 (A46) is a novel investigational compound that inhibits chitin (B13524) synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] Since chitin is absent in mammals, A46 represents a promising selective target for antifungal therapy.[3][4][5] Voriconazole (VCZ) is a broad-spectrum triazole antifungal that disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol.[6][7][8][9][10] This document outlines the synergistic potential of combining A46 with VCZ, providing detailed protocols for in vitro evaluation and supporting data. The rationale for this combination is that a dual assault on both the cell wall (A46) and the cell membrane (VCZ) can lead to enhanced antifungal activity and overcome potential resistance mechanisms.[11]
Mechanism of Action and Synergy
This compound (A46) specifically targets and inhibits chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin, which provides structural integrity to the fungal cell wall.[1] Inhibition of this process leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
Voriconazole (VCZ) inhibits the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, a crucial step in the biosynthesis of ergosterol.[7][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[6][8]
The synergistic interaction between A46 and VCZ is hypothesized to result from a dual-target mechanism. By weakening the cell wall, A46 may enhance the penetration of VCZ to its target in the cell membrane. Concurrently, the disruption of the cell membrane by VCZ can exacerbate the structural fragility induced by A46, leading to a potent fungicidal effect. When fungi are stressed by one agent, they may try to compensate by reinforcing other cellular structures; for instance, azole-induced stress can lead to increased chitin deposition.[11][12] By inhibiting chitin synthesis, A46 blocks this compensatory rescue mechanism.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. amberlife.net [amberlife.net]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 46 (CGA-N46) in Treating Azole-Resistant Candida Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole-resistant Candida strains presents a significant challenge in the management of invasive fungal infections. Antifungal agent 46, identified as CGA-N46, a peptide derived from human Chromogranin A, has demonstrated promising activity against a range of Candida species, including those with reduced susceptibility to conventional azole antifungals.[1] These application notes provide a summary of the available data on the efficacy of CGA-N46, detailed protocols for its evaluation, and an overview of its proposed mechanism of action.
Quantitative Data Summary
The in vitro antifungal activity of CGA-N46 has been evaluated against several Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of efficacy.
| Candida Species | Resistance Phenotype | CGA-N46 MIC (mM) | Reference |
| Candida krusei | Intrinsically Resistant to Fluconazole | 0.1 | [1] |
| Candida albicans | Not Specified | 0.2 | [1] |
| Candida tropicalis | Not Specified | 0.2 | [1] |
| Candida glabrata | Often Exhibits Azole Resistance | 0.8 | [1] |
| Candida parapsilosis | Not Specified | 0.8 | [1] |
Note: The provided data for C. albicans, C. tropicalis, and C. parapsilosis do not specify the azole-resistance profile of the tested strains. C. krusei is known for its intrinsic resistance to fluconazole. C. glabrata frequently exhibits acquired resistance to azoles. Further testing on clinically verified azole-resistant strains is recommended.
Mechanism of Action
CGA-N46 is proposed to exert its antifungal effect through a multi-faceted mechanism that leads to fungal cell death. Evidence suggests that the peptide can disrupt mitochondrial function, inhibit DNA synthesis, and decrease intracellular reactive oxygen species (ROS) levels, ultimately inducing an apoptosis-like pathway in Candida cells.
Caption: Proposed mechanism of action for antifungal agent CGA-N46 against Candida species.
Experimental Protocols
The following are detailed protocols for the evaluation of CGA-N46's antifungal properties.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.
Objective: To determine the lowest concentration of CGA-N46 that inhibits the visible growth of Candida.
Materials:
-
CGA-N46 peptide
-
Azole-susceptible and azole-resistant Candida strains
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture Candida strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of CGA-N46 in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial twofold dilutions of CGA-N46 in RPMI 1640 medium in the microtiter plate to achieve a range of final concentrations (e.g., 0.05 mM to 1.6 mM).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Reading:
-
The MIC is determined as the lowest concentration of CGA-N46 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, as determined visually or by reading the optical density at 530 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
Objective: To assess the fungicidal or fungistatic activity of CGA-N46 over time.
Materials:
-
CGA-N46 peptide
-
Candida strains
-
RPMI 1640 medium
-
Sabouraud Dextrose Agar plates
-
Sterile saline
-
Incubator (35°C)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol.
-
Assay Setup:
-
In sterile tubes, add the Candida inoculum to RPMI 1640 medium containing CGA-N46 at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of CGA-N46.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal. A <3-log10 reduction is considered fungistatic.
-
Biofilm Inhibition Assay
Objective: To evaluate the ability of CGA-N46 to prevent the formation of Candida biofilms.
Materials:
-
CGA-N46 peptide
-
Candida strains
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium
-
Sterile PBS
-
XTT reduction assay kit or crystal violet stain
Procedure:
-
Inoculum Preparation: Prepare a standardized Candida suspension in RPMI 1640 medium at a concentration of 1 x 10^6 CFU/mL.
-
Assay Setup:
-
Add 100 µL of the Candida suspension to the wells of a microtiter plate.
-
Add 100 µL of CGA-N46 dilutions in RPMI 1640 to achieve the desired final concentrations.
-
Include a drug-free growth control.
-
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Quantification:
-
XTT Assay: Add XTT solution to each well and incubate according to the manufacturer's instructions. Measure the colorimetric change at 490 nm, which correlates with metabolic activity.
-
Crystal Violet Assay: Stain the biofilms with crystal violet, followed by washing and solubilization with ethanol. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition at each CGA-N46 concentration relative to the drug-free control.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific laboratory conditions and Candida strains. Further in vivo studies are necessary to establish the clinical efficacy and safety of CGA-N46.
References
Application Notes and Protocols for Antifungal Agent Delivery Systems in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections pose a significant global health threat, with invasive fungal diseases carrying high morbidity and mortality rates, particularly in immunocompromised individuals. The efficacy of conventional antifungal therapies is often hampered by challenges such as poor drug solubility, limited bioavailability, systemic toxicity, and the emergence of drug-resistant fungal strains.[1][2] Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing the therapeutic efficacy of antifungal agents while minimizing off-target side effects.[3] Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and lipid nanoparticles, can encapsulate antifungal drugs, improve their pharmacokinetic profiles, and facilitate targeted delivery to sites of infection.[4][5] This document provides detailed application notes on various antifungal delivery systems and comprehensive protocols for their synthesis, characterization, and evaluation.
Application Notes
Types of Antifungal Delivery Systems
A variety of nanosystems have been developed to improve the delivery of antifungal drugs. These systems aim to address issues like drug resistance, controlled release, and toxicity.[6]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7] A notable example is AmBisome®, a liposomal formulation of Amphotericin B, which reduces the drug's notorious nephrotoxicity.[8][9][10] Liposomes can be "decorated" with targeting ligands to enhance their delivery to fungal cells.[11]
-
Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[6][11] They offer sustained drug release, protect the drug from degradation, and can be surface-modified for targeted delivery.[1][12] For instance, chitosan, a natural polysaccharide, is often used to create nanoparticles that can encapsulate poorly water-soluble drugs and tend to bind to negatively charged microbial surfaces.[6]
-
Lipid Nanoparticles (LNPs): Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), these systems are composed of solid and/or liquid lipids.[1][3] They are well-suited for encapsulating lipophilic drugs, enhancing their solubility and stability.[3]
-
Inorganic Nanoparticles: Metal and metal oxide nanoparticles, such as those made of silver (AgNPs) or zinc oxide (ZnO-NPs), can exhibit intrinsic antifungal properties by generating reactive oxygen species (ROS) and disrupting fungal cell membranes.[1][4]
Targeting Strategies in Antifungal Therapy
Targeted delivery systems are designed to accumulate preferentially at the site of infection, thereby increasing the local concentration of the antifungal agent and reducing systemic exposure.
-
Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as sites of inflammation and infection.
-
Active Targeting: This involves functionalizing the surface of the delivery system with ligands that bind to specific receptors on fungal cells or host immune cells. A common approach is to use mannan-coated nanoparticles to target mannose receptors on macrophages, which are often reservoirs for fungal pathogens.[13][14] Another strategy employs peptides that specifically bind to the fungal cell wall.[11]
Featured Antifungal Agents for Encapsulation
-
Amphotericin B (AmB): A potent polyene antifungal agent used for life-threatening systemic fungal infections.[8] Its use is limited by its poor water solubility and significant toxicity. Lipid-based formulations like AmBisome® have been developed to mitigate these issues.[8][9][10] AmB acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.[7][10]
-
Azoles (e.g., Itraconazole, Voriconazole): This class of antifungals inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[15] Many azoles have poor water solubility, making them ideal candidates for encapsulation in nanoparticle delivery systems to improve their bioavailability.[1][3]
-
Nikkomycin: This agent works by inhibiting the synthesis of chitin, a major component of the fungal cell wall that is absent in humans, making it a highly selective target.[16]
Quantitative Data Summary
The following tables summarize the physicochemical properties and in vitro efficacy of various antifungal drug delivery systems.
Table 1: Physicochemical Characterization of Antifungal Nanoparticles
| Delivery System | Antifungal Agent | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-PEG-Galactosamine NPs | Amphotericin B | 223.4 ± 4.3 | -14.3 ± 1.1 | 87.2 ± 3.8 | 12.5 ± 1.3 | [11] |
| PEG-Lipid Nanoparticles | Amphotericin B | 84.4 ± 6 | -50.4 ± 5 | 76.5 ± 5 | Not Reported | [4] |
| Chitosan-coated PLGA NPs | Itraconazole | Not Reported | Positive | Not Reported | Not Reported | [17] |
| Solid Lipid Nanoparticles | Voriconazole (B182144) | 234 ± 3.52 to 288 ± 4.58 | -22.71 ± 0.63 to -28.86 ± 0.58 | Not Reported | Not Reported | [9] |
| Chitosan Nanoparticles | Itraconazole & Difluorinated-Curcumin | 207.2 | +14.44 ± 3.74 | 61.4 (combined) | 15.19 (ITZ) & 8.06 (CDF) | [18] |
| PLGA Nanoparticles | Ctn[15-34] Peptide | 213.2 ± 2.00 | -16.03 ± 1.20 | 93.3 ± 0.10 | Not Reported | [7] |
Table 2: In Vitro Antifungal Efficacy of Nanoparticle Formulations
| Delivery System | Antifungal Agent | Fungal Species | MIC (µg/mL) | Reference |
| Silver Nanoparticles | Silver | Aspergillus spp. | < 8 - 128 | [15] |
| Silver Nanoparticles | Silver | Mucormycosis agents | 1 - 64 | [15] |
| Amphotericin B-loaded NLC | Amphotericin B | Leishmania braziliensis | 0.0117 ± 0.00173 | [16] |
Experimental Protocols
Protocol 1: Synthesis of Antifungal-Loaded PLGA Nanoparticles
This protocol describes the preparation of antifungal-loaded PLGA nanoparticles using a quasi-emulsion solvent diffusion technique.[11]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Antifungal agent (e.g., Amphotericin B)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice-water bath
-
High-speed homogenizer
-
Ultracentrifuge
Procedure:
-
Prepare the organic phase by co-dissolving the antifungal agent and PLGA in DMSO. A typical drug-to-polymer ratio is 1:6 (w/w).[11]
-
Prepare the aqueous phase consisting of a 1% (w/v) PVA solution in deionized water.
-
Slowly pour the organic phase into the aqueous phase at a rate of 2 mL/min while homogenizing the mixture at 13,000 rpm for 5 minutes. Maintain the temperature using an ice-water bath.[11]
-
To remove the free drug and other impurities, precipitate the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water and resuspend for characterization or lyophilize for storage.
Caption: Workflow for synthesizing antifungal-loaded PLGA nanoparticles.
Protocol 2: Characterization of Nanoparticle Delivery Systems
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Perform the measurement at a fixed angle (e.g., 90°) and temperature (25°C).
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
-
Record the Z-average diameter for size, polydispersity index (PDI) for size distribution, and the zeta potential value for surface charge.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the non-entrapped drug by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for better contrast in TEM.
-
Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.
-
Caption: Workflow for the characterization of antifungal nanoparticles.
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal formulation using the broth microdilution method, following CLSI guidelines.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Antifungal nanoparticle formulation
-
Incubator
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI 1640 medium.
-
Perform serial two-fold dilutions of the antifungal nanoparticle formulation in the wells of a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a positive control (fungus without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.[19] This can be assessed visually or by reading the optical density at a specific wavelength.[20]
Protocol 4: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis
This protocol outlines a general procedure for assessing the in vivo efficacy of an antifungal formulation in a murine model of systemic candidiasis.[2][10][21]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Antifungal nanoparticle formulation
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., free drug or a commercial formulation)
-
Sterile phosphate-buffered saline (PBS)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile PBS to a final concentration of approximately 5 x 10⁵ cells/mL.
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the fungal suspension.[22]
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (e.g., vehicle control, test formulation, positive control).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the formulations via a suitable route (e.g., i.v. or intraperitoneal) at predetermined doses and schedules.
-
-
Evaluation:
-
Survival Study: Monitor the mice daily for a specified period (e.g., 21 days) and record mortality.
-
Fungal Burden: At a predetermined time point (e.g., day 3 or 5 post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain).[2] Homogenize the organs in a known volume of sterile PBS. Plate serial dilutions of the homogenates onto YPD agar plates. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFUs). Calculate the CFU per gram of tissue.[2]
-
Signaling Pathways and Mechanisms
Mechanism of Action of Amphotericin B and Liposomal Delivery
Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[7][10] This binding leads to the formation of transmembrane channels, causing leakage of essential ions and ultimately fungal cell death.[7] While effective, AmB can also bind to cholesterol in mammalian cell membranes, leading to significant toxicity.[7] Liposomal formulations like AmBisome® are designed to minimize this toxicity. The liposome (B1194612) acts as a carrier, delivering the drug to the fungal cell. It is thought that the liposome binds to the fungal cell wall and is subsequently disrupted, releasing Amphotericin B to interact with the ergosterol in the cell membrane.[8]
Caption: Mechanism of liposomal Amphotericin B action on fungal cells.
Macrophage Targeting with Mannan-Coated Nanoparticles
Macrophages can act as a sanctuary for fungal pathogens, protecting them from the host immune system and antifungal drugs. Targeting these infected macrophages is a key strategy for improving therapeutic outcomes. Mannan, a polysaccharide found on the surface of fungi, can be used to coat nanoparticles.[14] These mannan-coated nanoparticles are recognized and internalized by mannose receptors on the surface of macrophages, a process known as receptor-mediated endocytosis.[13][14] This leads to the accumulation of the antifungal-loaded nanoparticles within the infected macrophages, delivering the drug directly to the site of the hidden infection.
Caption: Targeted delivery to macrophages via mannan-coated nanoparticles.
References
- 1. Preparation and characterization of voriconazole solid lipid nanospheres - IJNDD [ijndd.in]
- 2. benchchem.com [benchchem.com]
- 3. Formulation and evaluation of voriconazole ophthalmic solid lipid nanoparticles in situ gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B-entrapping lipid nanoparticles and their in vitro and in vivo characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical characterization and macrophage cell uptake of mannan-coated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of PLGA Nanoparticles Loaded with the Anti-Infective Ctn[15-34] Peptide for Antifungal Application – ScienceOpen [scienceopen.com]
- 8. Amphotericin B-entrapping lipid nanoparticles and their in vitro and in vivo characteristics (2009) | Suk Hyun Jung | 108 Citations [scispace.com]
- 9. Design and Evaluation of Voriconazole Loaded Solid Lipid Nanoparticles for Ophthalmic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, Physicochemical Characterization and Anti-Fungal Evaluation of Amphotericin B-Loaded PLGA-PEG-Galactosamine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. fortunejournals.com [fortunejournals.com]
- 15. Antifungal activity of silver nanoparticles on fungal isolates from patients of suspected mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of in vitro and in vivo Efficacy of a Novel Amphotericin B-Loaded Nanostructured Lipid Carrier in the Treatment of Leishmania braziliensis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Repurposing Itraconazole Loaded PLGA Nanoparticles for Improved Antitumor Efficacy in Non-Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 18. Itraconazole and Difluorinated-Curcumin Containing Chitosan Nanoparticle Loaded Hydrogel for Amelioration of Onychomycosis [mdpi.com]
- 19. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Voriconazole (as Antifungal Agent 46) in the Treatment of Invasive Aspergillosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of voriconazole (B182144), a broad-spectrum triazole antifungal agent, in preclinical models of invasive aspergillosis (IA). The following sections detail the mechanism of action, quantitative efficacy data from various animal models, and detailed experimental protocols for conducting in vivo studies.
Mechanism of Action
Voriconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is a critical component of the fungal cell membrane ergosterol (B1671047) biosynthesis pathway.[1][4][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][4]
Caption: Mechanism of action of voriconazole in inhibiting ergosterol biosynthesis.
Quantitative Efficacy Data
The in vivo efficacy of voriconazole has been evaluated in various animal models of invasive aspergillosis. The following tables summarize the key findings from these studies.
Table 1: Survival Rates in Animal Models of Invasive Aspergillosis Treated with Voriconazole
| Animal Model | Immunosuppression | Aspergillus Strain | Voriconazole Dose | Survival Rate (%) | Control Survival Rate (%) | Reference |
| Guinea Pig | Cyclophosphamide (B585) & Cortisone (B1669442) Acetate (B1210297) | A. fumigatus | 10 mg/kg/day | 80 | 5 | [6] |
| Mouse (disseminated) | Cyclophosphamide & Cortisone Acetate | A. fumigatus (MIC ≤0.25 µg/ml) | 25 mg/kg/day | Significantly prolonged | - | [7] |
| Mouse (pulmonary) | - | B. dermatitidis | 20 mg/kg/day | MST of 35 days | MST of 21 days | [8] |
| Mouse (disseminated) | - | A. fumigatus (voriconazole-resistant) | 20 mg/kg/day (with 20 mg/kg anidulafungin) | 100 | - | [9] |
MST: Median Survival Time
Table 2: Fungal Burden Reduction in Animal Models of Invasive Aspergillosis Treated with Voriconazole
| Animal Model | Organ | Aspergillus Strain | Voriconazole Dose | Fungal Burden Reduction (%) | Mean Fungal Burden (CFU/g) in Treated Group | Mean Fungal Burden (CFU/g) in Control Group | Reference |
| Guinea Pig | Lungs | A. fumigatus | 10 mg/kg/day | 90 | 5.3 x 10³ | 5.0 x 10⁴ | [6] |
| Mouse (disseminated) | Kidneys & Brain | A. fumigatus (MIC ≤0.25 µg/ml) | 25 mg/kg/day | Significant reduction | - | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
Protocol 1: Murine Model of Disseminated Invasive Aspergillosis
This protocol describes the induction of a disseminated Aspergillus fumigatus infection in mice and the subsequent treatment with voriconazole.
1. Inoculum Preparation:
-
Culture A. fumigatus on Sabouraud dextrose agar (B569324) slants.
-
Harvest conidia by washing the slant with sterile saline containing 0.025% Tween 20.
-
Adjust the conidial suspension to the desired concentration (e.g., 2.5 x 10⁷ conidia/mL) using a hemocytometer.
2. Animal Model and Immunosuppression:
-
Use outbred CD-1 female mice (4-5 weeks old, 20-25 g).[9]
-
Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.
-
Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
3. Infection:
-
On day 0, infect mice via intravenous (IV) injection into the lateral tail vein with the prepared conidial suspension (e.g., 0.1 mL, corresponding to the LD₉₀ of the isolate).[9]
4. Treatment:
-
Begin treatment 24 hours post-infection.[9]
-
Prepare voriconazole for injection by dissolving in a suitable vehicle (e.g., sterile saline).
-
Administer voriconazole intraperitoneally once daily for 7 consecutive days at the desired dosage (e.g., 2.5, 5, 10, or 20 mg/kg).[9]
-
The control group receives the vehicle alone.
5. Efficacy Assessment:
-
Survival: Monitor the survival of mice daily for up to 30 days post-infection.[7]
-
Fungal Burden:
-
Euthanize a subset of mice at a predetermined time point (e.g., day 8).
-
Aseptically remove organs (e.g., kidneys, brain).
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Sabouraud dextrose agar.
-
Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the results as log₁₀ CFU per gram of tissue.
-
Caption: Experimental workflow for in vivo efficacy testing of voriconazole.
Protocol 2: Guinea Pig Model of Invasive Pulmonary Aspergillosis
This protocol outlines the establishment of a pulmonary aspergillosis model in guinea pigs.
1. Inoculum Preparation:
-
As described in Protocol 1.
2. Animal Model and Immunosuppression:
-
Use Hartley guinea pigs.
-
Induce immunosuppression with cyclophosphamide and cortisone acetate prior to infection.
3. Infection:
-
Anesthetize the animals.
-
Instill the conidial suspension directly into the trachea.
4. Treatment:
-
Administer voriconazole orally or intraperitoneally at the desired dosage (e.g., 10 mg/kg/day) for a specified duration.[6]
-
The control group receives a placebo.
5. Efficacy Assessment:
-
Survival: Monitor and record survival daily.
-
Fungal Burden:
-
At the end of the study, euthanize the animals.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue and perform quantitative cultures to determine the fungal burden (CFU/g).[6]
-
Safety and Toxicology
While voriconazole is an effective antifungal, it is important to monitor for potential adverse effects in animal models, which may include visual disturbances, liver enzyme abnormalities, and skin reactions.[1][3] In clinical use, therapeutic drug monitoring is often employed to optimize efficacy and minimize toxicity.[10]
Conclusion
Voriconazole has demonstrated significant efficacy in treating invasive aspergillosis in various animal models, as evidenced by increased survival rates and reduced fungal burden. The protocols outlined in these application notes provide a framework for researchers to conduct their own in vivo studies to further evaluate the potential of voriconazole and other novel antifungal agents. Careful consideration of the animal model, immunosuppression regimen, and endpoints is crucial for obtaining reliable and translatable results.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Voriconazole in Treatment of Murine Pulmonary Blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Voriconazole | Johns Hopkins ABX Guide [hopkinsguides.com]
Application Notes and Protocols for Antifungal Agent 46 in Prophylactic Studies
For Researchers, Scientists, and Drug Development Professionals
Overview of Antifungal Agent 46
Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The increasing prevalence of drug-resistant fungal strains necessitates the development of novel antifungal therapeutics.[3] this compound is a novel investigational compound with potent in vitro and in vivo activity against a broad spectrum of pathogenic fungi. These application notes provide detailed protocols for the evaluation of this compound as a prophylactic agent in established immunocompromised murine models of disseminated fungal disease.
Hypothesized Mechanism of Action
This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall that is absent in mammalian cells. This inhibition leads to disruption of cell wall integrity, osmotic instability, and ultimately, fungal cell death. The proposed signaling pathway involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.
Caption: Hypothesized mechanism of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the in vitro activity, in vivo prophylactic efficacy, and in vitro cytotoxicity of this compound.
Table 1: In Vitro Antifungal Activity of Agent 46
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.25 | 1.0 |
| Candida auris | 0.5 | 2.0 |
| Aspergillus fumigatus | 0.06 | 0.25 |
| Cryptococcus neoformans | 0.125 | 0.5 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vivo Prophylactic Efficacy in a Neutropenic Mouse Model of Disseminated Candidiasis
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate at Day 14 Post-Infection | Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) |
|---|---|---|---|
| Vehicle Control (PBS) | - | 0% | 7.8 ± 0.5 |
| This compound | 1 | 80% | 3.2 ± 0.7 |
| This compound | 5 | 100% | <2.0 (Below limit of detection) |
| Fluconazole (Control) | 10 | 90% | 2.5 ± 0.6 |
Table 3: In Vitro Cytotoxicity Profile of this compound
| Human Cell Line | Cell Type | IC₅₀ (µg/mL) after 24h Exposure |
|---|---|---|
| HepG2 | Human Liver Carcinoma | > 128 |
| HEK293 | Human Embryonic Kidney | > 128 |
IC₅₀ is the concentration of the agent that causes a 50% reduction in cell viability.
Experimental Protocols
The following protocols are provided for the in vitro and in vivo evaluation of this compound.
References
Antifungal agent 46 use in agricultural antifungal applications
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antifungal Agent 46 is a novel, systemic antifungal compound designed for broad-spectrum control of pathogenic fungi in agricultural settings. Its unique mechanism of action targets a fundamental component of the fungal cell, offering a new tool for disease management, especially in cases of resistance to existing fungicides. This document provides an overview of its mechanism, in vitro efficacy data, and detailed protocols for experimental evaluation.
2. Mechanism of Action
This compound functions as a specific inhibitor of (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucans, which are the primary structural polysaccharides in the cell walls of most pathogenic fungi.[1][2] These polymers are essential for maintaining the osmotic integrity and overall structure of the fungal cell.[1][2]
By inhibiting this enzyme, this compound disrupts the formation of a functional cell wall, leading to excessive internal turgor pressure, cell lysis, and ultimately, fungal death.[1] This targeted approach is highly selective for fungi, as the enzymes responsible for cell wall biosynthesis are absent in plants and animals, suggesting a favorable safety profile for crops and the environment.[1][3]
Caption: Mechanism of action for this compound.
3. Efficacy Data
The efficacy of this compound has been demonstrated through extensive in vitro susceptibility testing and simulated field trials.
3.1. In Vitro Susceptibility
The half-maximal effective concentration (EC50) of this compound was determined for several key agricultural pathogens using a standardized broth microdilution method.
| Pathogen | Common Disease | EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.08 |
| Fusarium graminearum | Fusarium Head Blight | 0.12 |
| Magnaporthe oryzae | Rice Blast | 0.05 |
| Sclerotinia sclerotiorum | White Mold | 0.15 |
| Phytophthora infestans | Late Blight | 0.25 |
3.2. Simulated Field Trial Performance
Simulated trials were conducted to assess the protective efficacy of this compound under controlled environmental conditions.
| Crop | Target Pathogen | Application Rate (g/ha) | Disease Incidence Reduction (%) | Yield Protection (%) |
| Strawberry | Botrytis cinerea | 100 | 85 | 30 |
| Wheat | Fusarium graminearum | 150 | 70 | 25 |
| Rice | Magnaporthe oryzae | 120 | 92 | 35 |
4. Experimental Protocols
The following protocols provide standardized methods for evaluating the efficacy of this compound.
4.1. Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against filamentous fungi, adapted from EUCAST and CLSI standards.[4][5]
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to 0.5-2.5 x 10^5 CFU/mL
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile water, DMSO, and pipette tips
Procedure:
-
Prepare Drug Dilutions: Create a serial 2-fold dilution series of this compound in RPMI medium directly in the 96-well plate. Concentrations should range from 32 µg/mL to 0.03 µg/mL.
-
Inoculum Preparation: Harvest spores from a 7-day old culture grown on Potato Dextrose Agar (PDA). Suspend spores in sterile water with 0.05% Tween-80 and adjust the concentration using a hemocytometer.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Controls: Include a positive control (inoculum only, no drug) and a negative control (medium only).
-
Incubation: Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
Data Analysis: Determine the MIC visually as the lowest concentration with no visible growth. For EC50, measure the optical density at 530 nm and calculate the concentration that inhibits 50% of growth compared to the control.
4.2. Protocol 2: In Vivo Efficacy (Detached Leaf Assay)
This assay provides a rapid assessment of the protective activity of this compound on plant tissue.[6][7]
Materials:
-
Healthy, young leaves from the target crop (e.g., strawberry, wheat)
-
This compound treatment solutions (e.g., 50, 100, 200 µg/mL in water with 0.02% surfactant)
-
Fungal spore suspension (1 x 10^5 spores/mL)
-
Petri dishes or sealed plastic containers with moist filter paper
-
Micropipette
Procedure:
-
Leaf Preparation: Gently wash and surface-sterilize leaves. Place them adaxial side up in the humid containers.
-
Treatment Application: Apply 20 µL droplets of the this compound solutions to marked spots on the leaves. Allow the droplets to dry completely (approx. 2-3 hours). Include a control treatment with water and surfactant only.
-
Inoculation: Once dry, apply a 10 µL droplet of the fungal spore suspension directly onto the treated spot.
-
Incubation: Seal the containers and incubate at a suitable temperature and light cycle for the specific pathogen (e.g., 22°C with a 12h photoperiod) for 3-5 days.
-
Assessment: Measure the diameter of the resulting necrotic lesion. Calculate the percentage of disease inhibition relative to the control treatment.
5. Experimental Workflow Visualization
The logical flow from initial screening to field application is crucial for the development of a new antifungal agent.
Caption: Development workflow for agricultural fungicides.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antifungal Agent 46 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the dosage of Antifungal Agent 46 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound, and how does it inform in vivo study design?
A1: The precise mechanism of action for this compound is currently under investigation. Preliminary in vitro data suggests that it may interfere with fungal cell wall integrity by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1] This disruption can trigger stress signaling pathways in the fungus, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[1][2] Understanding this proposed mechanism is crucial for designing in vivo studies, as it suggests that endpoints related to fungal cell lysis and tissue clearance will be relevant.
Q2: How can I translate my in vitro Minimum Inhibitory Concentration (MIC) data for this compound to an effective starting dose for in vivo experiments?
A2: Translating in vitro MIC values to an in vivo starting dose is a critical step that requires careful consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4] A common approach is to aim for drug concentrations in the animal's plasma that are a multiple of the in vitro MIC for the target fungal pathogen.[5] It is essential to conduct initial dose-ranging studies in a small group of animals to establish a preliminary safety and efficacy profile before proceeding to larger-scale experiments.[6][7][8]
Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?
A3: Key PK parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).[9] The key PD indices that often correlate with the efficacy of antifungal agents are the ratio of the free drug AUC over 24 hours to the MIC (fAUC/MIC), the ratio of the peak free drug concentration to the MIC (fCmax/MIC), and the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[5][10] For agents like this compound that target the cell wall, the fAUC/MIC or fCmax/MIC ratios are often the most predictive of efficacy.[3][11]
Troubleshooting Guides
Problem 1: I am observing high variability in my in vivo experimental results.
-
Possible Cause 1: Inconsistent Fungal Inoculum. Variations in the preparation and administration of the fungal inoculum can lead to inconsistent infection levels.
-
Troubleshooting Step: Standardize your inoculum preparation protocol. Ensure consistent colony selection, growth phase, washing steps, and cell density verification using a hemocytometer or spectrophotometer.[12] Administer the inoculum via a precise route, such as the lateral tail vein for systemic infections, using a consistent volume and injection speed.[13][14]
-
-
Possible Cause 2: Animal-to-Animal Variation. Individual differences in animal physiology and immune response can contribute to variability.
-
Troubleshooting Step: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment and control groups. Ensure uniform housing conditions, including temperature, light cycle, and access to food and water.
-
-
Possible Cause 3: Instability of this compound. The agent may be degrading in the vehicle or after administration.
-
Troubleshooting Step: Prepare fresh formulations of this compound for each experiment.[15] Conduct stability studies of the agent in the chosen vehicle under experimental conditions. If instability is suspected, consider alternative formulations or more frequent dosing.
-
Problem 2: I am observing toxicity in my animal model at doses required for antifungal efficacy.
-
Possible Cause 1: Narrow Therapeutic Window. The effective dose of this compound may be close to its toxic dose.[4]
-
Troubleshooting Step: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). Consider alternative dosing regimens, such as continuous infusion or more frequent, smaller doses, which may maintain efficacy while reducing peak concentrations associated with toxicity.
-
-
Possible Cause 2: Off-Target Effects. The agent may be interacting with host cellular pathways.
-
Troubleshooting Step: Perform in vitro cytotoxicity assays using relevant mammalian cell lines to assess potential off-target effects.[4] Histopathological analysis of major organs from treated animals can also help identify target organs of toxicity.
-
-
Possible Cause 3: Inappropriate Vehicle. The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Troubleshooting Step: Test the vehicle alone in a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative, well-tolerated vehicles.
-
Data Presentation
Table 1: In Vitro Susceptibility of Candida albicans to this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans ATCC 90028 | 0.5 | 1 |
| C. albicans SC5314 | 0.25 | 0.5 |
| Fluconazole-Resistant Isolate 1 | 1 | 2 |
| Fluconazole-Resistant Isolate 2 | 0.5 | 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.[16][17] MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction in fungal viability.[18]
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| 1 | 2.5 | 0.5 | 8.2 | 2.1 |
| 5 | 12.8 | 0.5 | 45.6 | 2.5 |
| 20 | 55.2 | 1.0 | 210.4 | 3.0 |
Data are presented as mean values following a single intravenous dose.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/kidney) | Percent Survival (Day 14) |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 1 | 5.2 ± 0.7 | 20% |
| This compound | 5 | 3.1 ± 0.4 | 80% |
| This compound | 20 | <2.0 | 100% |
| Fluconazole (comparator) | 10 | 3.5 ± 0.6 | 70% |
Fungal burden was determined 48 hours post-infection.[12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12]
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate.[19]
-
Inoculation: Further dilute the fungal inoculum in RPMI-1640 and add it to each well of the microtiter plate to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50%) compared to the drug-free control well.[15]
Protocol 2: Murine Model of Systemic Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.[20]
-
Inoculum Preparation: Prepare a suspension of Candida albicans in sterile saline to a concentration of 2.5 x 10^5 CFU/mL.
-
Infection: Inject each mouse with 0.1 mL of the C. albicans suspension (2.5 x 10^4 CFU/mouse) via the lateral tail vein.[12]
-
Treatment: Randomly divide the infected mice into treatment groups. Administer this compound and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at predetermined doses and time points (e.g., 2 hours post-infection).[12]
-
Endpoint Analysis:
-
Fungal Burden: At a specific time point (e.g., 48 hours post-infection), euthanize a subset of mice. Aseptically remove organs (e.g., kidneys), homogenize them in sterile saline, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU).[12]
-
Survival: Monitor the remaining mice daily for signs of illness and mortality for a period of 14-21 days.
-
Visualizations
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2, Randomized, Dose-Ranging Study Evaluating the Safety and Efficacy of Anidulafungin in Invasive Candidiasis and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal pharmacodynamics: Latin America's perspective | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 12. benchchem.com [benchchem.com]
- 13. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Antifungal Agent 46
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered during in-vitro experiments with the novel investigational compound, Antifungal Agent 46.
Troubleshooting Guide
This guide provides direct answers and protocols for common solubility problems.
Q1: My this compound powder is not dissolving in my primary solvent, DMSO. What should I do?
A1: Several factors can contribute to poor dissolution in DMSO. Here is a step-by-step troubleshooting approach:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1]
-
Increase Agitation: Vortex the solution vigorously for at least 1-2 minutes.[1]
-
Gentle Warming: Cautiously warm the vial in a water bath to 37°C for 5-10 minutes and then vortex again.[1][2] Excessive heat may degrade the compound, so monitor the temperature closely.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any compound aggregates.[2]
-
Check Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
Q2: this compound precipitates out of my aqueous buffer or cell culture medium after diluting the DMSO stock solution. How can I prevent this?
A2: This phenomenon, often called "fall-out," is common for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous environment.[2] Here are strategies to mitigate this:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.[2]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your experimental medium.[2]
-
Increase Final Volume: A larger final volume for the same final concentration of this compound will have a lower overall concentration of the compound, which can help maintain solubility.
-
Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.[2]
-
Thorough Mixing: Ensure immediate and thorough mixing upon adding the compound to the aqueous medium to promote rapid dispersion.[2]
Q3: I need to use a solvent other than DMSO for my experiment. What are some alternatives for poorly soluble compounds like this compound?
A3: If DMSO is not suitable for your experimental system, other organic solvents or co-solvent systems can be explored. The choice of solvent is highly compound-specific.
| Solvent/Co-solvent | Common Use/Properties | Considerations |
| Ethanol | Often used in combination with aqueous buffers. | Can have biological effects on cells. |
| Dimethylformamide (DMF) | A strong organic solvent. | Can be more toxic to cells than DMSO. |
| Polyethylene Glycol (PEG) | e.g., PEG300, PEG400. Used as a co-solvent to improve solubility in aqueous solutions.[3] | Viscosity can be a factor at higher concentrations. |
| Tween-80 / Polysorbate 80 | A non-ionic surfactant used to create stable dispersions. | Can form micelles which may affect compound activity. |
| Corn Oil | Often used for in vivo studies. | Not suitable for most in vitro aqueous assays. |
It is crucial to perform solvent toxicity controls in your experiments to ensure that the chosen solvent or co-solvent does not interfere with your results.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for preparing a stock solution of this compound?
A: Based on its predicted hydrophobic nature, the recommended starting point for a stock solution is 10 mM in anhydrous, high-purity DMSO.
Q: How should I store my this compound stock solution?
A: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Before use, visually inspect the thawed solution to ensure no precipitation has occurred.[1]
Q: How can I determine the solubility of this compound in different solvents?
A: You can perform either a kinetic or thermodynamic solubility assay.
-
Kinetic Solubility Assay: This high-throughput method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring precipitation, often by turbidimetry or nephelometry.[4][5] This method is useful for early-stage screening.
-
Thermodynamic Solubility Assay: This method measures the equilibrium solubility by adding an excess of the solid compound to a solvent, allowing it to equilibrate (typically over 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC-UV.[6] This provides the true equilibrium solubility.
Q: Are there any formulation strategies to improve the aqueous solubility of this compound for my experiments?
A: Yes, several formulation techniques can enhance the apparent solubility of poorly soluble compounds:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[7] This requires determining the pKa of the compound.
-
Use of Co-solvents: As mentioned in the troubleshooting guide, adding a water-miscible organic solvent can increase solubility.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate and solubility.[9][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound, C27H46O3, is approximately 418.7 g/mol [11]).
-
Weigh: Accurately weigh the calculated amount of powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Inspect: Visually inspect the solution. If undissolved particles remain, proceed to the next steps.
-
Warm (Optional): Gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1]
-
Sonicate (Optional): Use a bath sonicator for 5-10 minutes to aid dissolution.[2]
-
Confirm Dissolution: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
Objective: To estimate the aqueous solubility of this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetry or nephelometry capabilities
Procedure:
-
Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS, pH 7.4. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Read Plate: Measure the turbidity (optical density at a wavelength such as 650 nm) of each well using a plate reader.
-
Analyze Data: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: Logical steps for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one | C27H46O3 | CID 163114077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 46 Resistance Mechanisms
This guide provides troubleshooting advice and frequently asked questions for researchers investigating resistance mechanisms against Antifungal Agent 46.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound is multifactorial. The most commonly observed mechanisms are:
-
Increased Drug Efflux: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), actively pump the agent out of the fungal cell, reducing its intracellular concentration.[1][2][3]
-
Target Enzyme Modification: Mutations in the gene encoding the drug's target enzyme can reduce the binding affinity of this compound, rendering it less effective.[4][5][6] Overexpression of the target enzyme can also contribute to resistance by requiring higher drug concentrations for inhibition.[6][7]
-
Biofilm Formation: Fungal cells within a biofilm are encased in a self-produced extracellular matrix, which can act as a physical barrier, restricting drug penetration.[8][9][10] Cells in a biofilm also exhibit different physiological states, including the presence of drug-tolerant "persister" cells.[9]
-
Activation of Stress Response Pathways: Cellular stress response cascades, involving key regulators like Hsp90 and the calcineurin and cell wall integrity (CWI) pathways, can confer tolerance to the stress induced by this compound, allowing the fungus to survive and develop resistance.[11][12][13][14]
Q2: How can we quantify the contribution of different resistance mechanisms?
A2: Quantifying the contribution of each mechanism typically involves comparing a resistant isolate to its susceptible parent strain.
Table 1: Quantitative Analysis of Resistance Mechanisms
| Experimental Assay | Parameter Measured | Susceptible Strain (Wild-Type) | Resistant Isolate | Interpretation of Positive Result |
|---|---|---|---|---|
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | >64 µg/mL | >8-fold increase in MIC indicates resistance. |
| qRT-PCR | Relative Gene Expression (Fold Change) | |||
| CDR1 (ABC Transporter) | 1.0 | 25.4 | Significant upregulation of efflux pump genes.[15] | |
| MDR1 (MFS Transporter) | 1.0 | 12.1 | Significant upregulation of efflux pump genes.[15] | |
| ERG11 (Target Enzyme) | 1.0 | 8.5 | Upregulation of the drug target.[6] | |
| Efflux Pump Assay | Intracellular Rhodamine 6G Fluorescence | 100% | 35% | Reduced dye accumulation indicates high efflux activity. |
| Sanger Sequencing | ERG11 Gene Sequence | G487 (Glycine) | A487 (Serine) | Non-synonymous mutation in the target gene.[6] |
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Q: My MIC values for this compound vary significantly between experiments. What could be the cause?
-
A: Inconsistency in MIC values is a common issue.[16] Key factors to check include:
-
Inoculum Preparation: Ensure the inoculum density is standardized. A spectrophotometer should be used to adjust the initial cell suspension to a consistent concentration (e.g., 0.5-2.5 x 10³ CFU/mL in the final well).[17]
-
Media Variability: Use a standardized, recommended medium like RPMI 1640. Lot-to-lot variations in media can affect results, so always perform quality control with reference strains.[17]
-
Incubation Time and Temperature: Strict adherence to the recommended incubation time (e.g., 24 or 48 hours) and temperature is critical. Extended incubation can lead to artificially high MICs due to trailing growth.[18][19]
-
Endpoint Reading: For fungistatic agents like azoles, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. Using a microplate reader can standardize this measurement and reduce subjectivity.[17][19]
-
-
Issue 2: Observing "Trailing Growth" in Susceptibility Assays
-
Q: We are observing reduced but persistent fungal growth across a wide range of this compound concentrations. How do we interpret the MIC?
-
A: This phenomenon, known as "trailing growth," can complicate MIC determination, especially with fungistatic agents.[17]
-
Reading Time: Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as trailing is often more pronounced with longer incubation.[18]
-
Endpoint Criteria: Strictly adhere to the recommended endpoint definition, which is typically a ≥50% reduction in growth compared to the drug-free control, rather than 100% inhibition.[17][19]
-
Alternative Methods: Consider using an agar-based method like Etest, which can sometimes provide clearer endpoints.[16] Direct measurement of the drug's effect on its target pathway (e.g., ergosterol (B1671047) quantitation for azole-like agents) can also clarify susceptibility.[18]
-
-
Issue 3: Suspected Efflux Pump Overexpression
-
Q: We suspect efflux pumps are responsible for resistance in our fungal strain, but how can we confirm this?
-
A: A multi-step approach is required to confirm the role of efflux pumps.
-
Pharmacological Inhibition: Perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (>4-fold) in the MIC for this compound when the EPI is present strongly suggests efflux pump involvement.
-
Dye Accumulation Assay: Use a fluorescent substrate of efflux pumps, like Rhodamine 6G or Nile Red. Resistant strains with overactive pumps will accumulate less dye (lower fluorescence) than susceptible strains.[20]
-
Gene Expression Analysis: Use qRT-PCR to measure the transcript levels of known efflux pump genes (CDR1, CDR2, MDR1, etc.). A significant upregulation in the resistant strain compared to the susceptible parent is a key indicator.[1][15][20]
-
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 methodology for yeast susceptibility testing.
-
Prepare Drug Plate: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve 2x the final desired concentrations.
-
Prepare Inoculum: Culture the fungal strain on agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[17]
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).[17]
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Read MIC: Determine the MIC as the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the growth control.[19]
Protocol 2: qRT-PCR for Gene Expression Analysis
-
Culture and Treat: Grow susceptible and resistant fungal strains in a suitable broth medium to mid-log phase. Expose a subset of the susceptible culture to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound for a defined period (e.g., 2 hours).
-
RNA Extraction: Harvest cells by centrifugation and extract total RNA using a reliable method (e.g., Trizol or a commercial kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for your target genes (CDR1, MDR1, ERG11) and a housekeeping gene (ACT1, TEF1).
-
Analysis: Calculate the relative gene expression (fold change) in the resistant strain compared to the susceptible strain using the ΔΔCt method.
Protocol 3: Stress Response Pathway Activation
This diagram illustrates how exposure to this compound can trigger stress response pathways, leading to drug tolerance.
References
- 1. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 2. Efflux-mediated antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Antifungal Resistance in Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal drug-resistance mechanisms in Candida biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signalling mechanisms involved in stress response to antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Improving Oral Bioavailability of Antifungal Agent 46
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the poorly soluble investigational drug, Antifungal Agent 46.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
The low oral bioavailability of this compound, a hydrophobic azole-like compound, is likely due to a combination of three main factors:
-
Poor Aqueous Solubility: Like many azole antifungals, Agent 46 has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: Agent 46 may be a substrate for the P-glycoprotein (P-gp) efflux pump, an active transporter in the intestinal epithelium that pumps the drug back into the gut lumen, thereby reducing net absorption.[4][5][6][7]
-
High First-Pass Metabolism: The agent likely undergoes extensive metabolism by cytochrome P450 enzymes (specifically CYP3A4) in the gut wall and liver, which reduces the amount of active drug reaching systemic circulation.[8][9][10][11][12]
Q2: What are the initial steps to confirm that poor bioavailability is the cause of low in vivo efficacy?
If you observe lower-than-expected efficacy in your animal models, a systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Re-assess In Vitro Activity: Confirm the Minimum Inhibitory Concentration (MIC) of your compound against the target fungal strain to rule out any changes in its intrinsic potency.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A preliminary PK study in your animal model is essential. Administer the agent orally and intravenously to determine key parameters like plasma concentration over time. Low plasma levels and a calculated oral bioavailability of less than 10% are strong indicators of absorption issues.[13][14][15]
Q3: What are the most common formulation strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[16][17][18][19] These can be broadly categorized as follows:
| Strategy Category | Specific Techniques | Mechanism of Action |
| Solubility Enhancement | Particle Size Reduction (Micronization, Nanonization) | Increases surface area-to-volume ratio, leading to faster dissolution.[16][17] |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix at a molecular level.[16][19] | |
| Complexation | Uses cyclodextrins to form inclusion complexes that increase aqueous solubility.[16][17] | |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the gut, which can improve solubilization and absorption.[16][19] |
| Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) | Encapsulates the drug in a lipid matrix, potentially improving solubility and protecting it from degradation.[6][20][21] | |
| Polymeric Nanoparticles | Nano-encapsulation (e.g., using PLGA or Alginate) | Encapsulates the drug within a polymer, offering controlled release and potential for targeted delivery.[22][23] |
Troubleshooting Guides
Issue 1: Inconsistent or Low Results in In Vitro Dissolution Assays
Problem: You are observing highly variable or unexpectedly low dissolution rates for your this compound formulation.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Drug Degradation in Medium | Verify the chemical stability of Agent 46 at the pH of your dissolution medium. Some drugs are unstable at specific pH values. Consider adjusting the buffer or using a stabilizing agent if degradation is confirmed.[24][25] |
| Improper Medium Preparation | Double-check all calculations for buffer components. Ensure the correct grade and hydration state of salts were used. If using surfactants (e.g., SLS), be aware that different grades can have impurities that affect results.[24][25] |
| Inadequate Deaeration (Degassing) | Air bubbles on the dosage form or apparatus can reduce the effective surface area for dissolution. Ensure your dissolution medium is properly deaerated according to USP guidelines.[24][26] |
| Apparatus Suitability | For poorly soluble drugs, sink conditions (where the concentration in the medium does not exceed 15-20% of the drug's solubility) are critical. If sink conditions are not met, consider increasing the volume of the dissolution medium or adding a surfactant.[27] |
| Filter Selection | Ensure the chosen filter for sample collection does not adsorb the drug. Perform a filter validation study to confirm that the drug is not being lost during filtration.[25] |
Issue 2: Low Permeability and/or High Efflux Ratio in Caco-2 Assays
Problem: Your Caco-2 permeability assay shows low apparent permeability (Papp) in the absorptive (Apical to Basolateral) direction and a high efflux ratio (Papp B-A / Papp A-B > 2).
| Possible Cause | Troubleshooting Steps & Recommendations |
| Active P-gp Efflux | This is the most likely cause. To confirm, run the permeability assay in the presence of a known P-gp inhibitor, such as Verapamil. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that Agent 46 is a P-gp substrate.[28] |
| Poor Monolayer Integrity | Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER). Low TEER values indicate a leaky monolayer, which invalidates the results. Ensure cells are cultured for the appropriate time (typically 21 days) to achieve proper differentiation and tight junction formation.[28] |
| Low Compound Recovery | Low recovery (<80%) can indicate issues with solubility in the assay buffer, non-specific binding to the plate, or cellular metabolism.[29] To mitigate this, consider adding Bovine Serum Albumin (BSA) to the basolateral buffer to reduce non-specific binding and improve the solubility of lipophilic compounds.[29] |
| Compound Instability | Analyze the stability of Agent 46 in the assay buffer over the incubation period. If the compound degrades, the calculated permeability will be artificially low. |
Issue 3: Poor In Vivo Bioavailability Despite Successful Formulation
Problem: You have developed a formulation that shows good dissolution, but the oral bioavailability in your animal model remains low.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Extensive First-Pass Metabolism | If solubility and permeability are addressed, pre-systemic metabolism is a likely culprit. Azoles are known inhibitors and substrates of CYP450 enzymes.[9][11][12] To test this hypothesis experimentally, you can co-administer Agent 46 with a known CYP3A4 inhibitor (e.g., ketoconazole) in an animal study. A significant increase in plasma exposure would suggest metabolism is a major barrier. |
| Poor GI Tract Stability | The drug may be degrading in the harsh pH conditions of the stomach or due to enzymatic activity in the intestine. Assess the stability of your formulation in simulated gastric and intestinal fluids.[30] |
| Insufficient Dose | The absorption mechanisms might be saturable. Conduct a dose-escalation study to see if bioavailability changes with the administered dose. |
| Gastrointestinal Transit Time | Rapid transit through the primary absorption window (e.g., the duodenum) can limit the time available for dissolution and absorption. Consider formulations that offer mucoadhesion or controlled release to prolong residence time. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
This protocol describes a solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30) to enhance its dissolution rate.
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile solvent, such as a mixture of dichloromethane (B109758) and methanol. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask's inner surface.
-
Drying: Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: The resulting powder should be characterized for its amorphous state (using techniques like XRD or DSC) and then used for in vitro dissolution testing.
Protocol 2: Caco-2 Permeability Assay with an Efflux Inhibitor
This protocol assesses whether this compound is a substrate for efflux pumps like P-gp.
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your lab (e.g., >300 Ω·cm²).
-
Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Prepare dosing solutions of this compound in the transport buffer. For the inhibition arm, prepare a dosing solution that also contains a P-gp inhibitor (e.g., 10 µM Verapamil).
-
Permeability Measurement (A to B):
-
Remove the culture medium from the apical (AP) and basolateral (BL) chambers.
-
Add the dosing solution to the AP chamber and fresh transport buffer to the BL chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL chamber, replacing the volume with fresh buffer.
-
-
Permeability Measurement (B to A):
-
Simultaneously, in separate wells, add the dosing solution to the BL chamber and fresh buffer to the AP chamber to measure efflux.
-
Take samples from the AP chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio. Compare the results with and without the inhibitor.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. [Pharmacology of azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 14. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle-based antifungal therapies innovations mechanisms and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Nano-encapsulation of azole antifungals: potential applications to improve oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources [mdpi.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Caco-2 Permeability | Evotec [evotec.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting Antifungal agent 46 synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and purification of Antifungal Agent 46.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
1. Synthesis: Low Yield of Crude Product
Question: I am consistently obtaining a low yield of the crude this compound (<30%) before purification. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Reagent Quality | Ensure all reagents are pure and anhydrous, as the reaction is sensitive to moisture and impurities. | Protocol: Use freshly distilled solvents and store anhydrous reagents under an inert atmosphere (e.g., argon or nitrogen). Verify the purity of starting materials via NMR or LC-MS. |
| Reaction Temperature | The reaction temperature may be suboptimal, leading to decomposition or side product formation. | Protocol: Run a temperature screen in small-scale reactions from 0°C to 60°C in 10°C increments. Analyze each reaction by TLC or LC-MS to determine the optimal temperature for product formation. |
| Reaction Time | The reaction may not be proceeding to completion, or the product may be degrading over time. | Protocol: Set up a time-course experiment, taking aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction for each aliquot and analyze by LC-MS to determine the point of maximum product accumulation. |
| Incorrect Stoichiometry | The molar ratios of the reactants may not be optimized. | Protocol: Perform a stoichiometry screen by varying the equivalents of the key coupling partners and reagents. For example, test 1.0, 1.2, and 1.5 equivalents of the limiting reagent. |
dot
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
2. Purification: Co-eluting Impurities
Question: During reverse-phase HPLC purification of this compound, I am observing a persistent impurity that co-elutes with my product. How can I resolve this?
Answer:
Co-eluting impurities are a common challenge in the purification of small molecules. Addressing this issue often requires modifying the chromatographic conditions or employing an alternative purification strategy.
Troubleshooting Strategies for Co-eluting Impurities:
| Strategy | Description | Experimental Protocol |
| Modify Mobile Phase | Altering the solvent system can change the selectivity of the separation. | Protocol: If using a standard acetonitrile/water gradient, try substituting methanol (B129727) for acetonitrile. Alternatively, add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid, to improve peak shape and potentially resolve the co-eluting species. |
| Change Stationary Phase | The impurity may have a similar affinity for the C18 stationary phase as this compound. | Protocol: Switch to a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18 column and may resolve the impurity from the product. |
| Orthogonal Purification | If chromatographic methods are insufficient, a different purification technique may be necessary. | Protocol: Consider an alternative purification method such as recrystallization or preparative supercritical fluid chromatography (SFC). Recrystallization can be highly effective if a suitable solvent system can be identified. |
dot
Caption: A decision tree for resolving co-eluting impurities during the purification of this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C in a desiccated environment. If in solution (e.g., DMSO), it is recommended to store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. How can I confirm the identity and purity of the final product?
A combination of analytical techniques should be used to confirm the identity and assess the purity of the final compound.
Recommended Analytical Methods:
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the compound and assess its purity. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the compound. |
| HRMS | To determine the exact mass and confirm the elemental composition. |
| HPLC with UV detector | To determine the purity of the final compound (typically >95%). |
3. My final product shows poor solubility in aqueous buffers. What can I do?
This compound is known to have limited aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO (e.g., 10 mM). This stock solution can then be serially diluted in the aqueous assay buffer to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
4. Can I use normal-phase chromatography for the purification of this compound?
While reverse-phase HPLC is the recommended method for final purification, normal-phase chromatography (e.g., silica (B1680970) gel) can be a useful tool for the initial cleanup of the crude product to remove highly polar or non-polar impurities. However, due to the polar nature of this compound, significant tailing may be observed on silica gel. A solvent system such as dichloromethane/methanol is a good starting point for normal-phase purification.
Technical Support Center: Reducing Off-Target Effects of Antifungal Agent 46 in Cell-Based Assays
Welcome to the technical support center for Antifungal Agent 46. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to address common challenges encountered during cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, potent inhibitor of lanosterol (B1674476) 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (lanosterol 14-alpha-demethylase).[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity unrelated to the antifungal activity, and a lack of translatable results from preclinical to clinical settings.[3] For instance, some antifungal agents are known to interact with human cytochrome P450 enzymes, which can lead to drug-drug interactions and other adverse effects.[4][5]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators of off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target gene (ERG11, encoding lanosterol 14-alpha-demethylase) is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[3]
-
Inconsistent results with other inhibitors: A structurally different inhibitor of the same target produces a different phenotype.[2]
-
Cellular toxicity at low fungicidal concentrations: Significant host cell death is observed at or near the concentrations required for antifungal activity.
-
Unexplained phenotypic changes: The observed cellular effects are not readily explainable by the known function of the intended target.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired antifungal effect.[3] Higher concentrations are more likely to engage lower-affinity off-targets.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Orthogonal Validation: Use multiple, independent methods to validate your findings. For example, confirm results with a different class of ergosterol biosynthesis inhibitor or with genetic approaches.
Troubleshooting Guides
Problem 1: High host cell cytotoxicity observed at effective antifungal concentrations.
-
Possible Cause: Off-target activity of this compound on essential host cell pathways.
-
Troubleshooting Steps:
-
Determine the Therapeutic Index: Calculate the ratio of the cytotoxic concentration (CC50) in a relevant human cell line to the effective antifungal concentration (EC50). A low therapeutic index suggests a higher probability of off-target effects.
-
Perform a Dose-Response Analysis: Conduct a detailed concentration-response curve for both antifungal activity and cytotoxicity to identify a potential therapeutic window.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct engagement of this compound with its intended target in both fungal and host cells. A lack of thermal stabilization of the target in host cells at cytotoxic concentrations may point to off-target effects.[3]
-
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: Variability in experimental conditions or compound stability.[6]
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent fungal inoculum density for each experiment, as this can significantly impact MIC values.[6]
-
Verify Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a frozen stock in a recommended solvent like DMSO. Visually inspect for any precipitation.[1][6]
-
Control for Endpoint Reading Subjectivity: If reading MICs visually, have a second person confirm the results, or use a spectrophotometer for a more objective measurement of growth inhibition.[6]
-
Quantitative Data Summary
Table 1: Comparative In Vitro Activity and Cytotoxicity of this compound
| Compound | Target Organism | MIC50 (µg/mL) | Host Cell Line | CC50 (µg/mL) | Therapeutic Index (CC50/MIC50) |
| This compound | Candida albicans | 0.125 | HepG2 | > 32 | > 256 |
| Fluconazole | Candida albicans | 0.5 | HepG2 | > 64 | > 128 |
| Amphotericin B | Candida albicans | 0.25 | HepG2 | 2.5 | 10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Methodology:
-
Inoculum Preparation: Subculture the fungal strain on appropriate agar (B569324) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[6] Dilute this suspension in RPMI 1640 medium to the final required inoculum density.[6]
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.[6] Ensure the final DMSO concentration is below 1%.[6]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.[6] Incubate the plate at 35°C for 24-48 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[6]
Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50).
Methodology:
-
Cell Seeding: Plate a human cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.[2] Incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Antifungal agent 46 cross-reactivity with mammalian cells
Technical Support Center: Antifungal Agent 46
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational non-competitive inhibitor of fungal β-(1,3)-glucan synthase (Fks1p). This enzyme is critical for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, Agent 46 disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Q2: Is there known cross-reactivity of this compound with mammalian cells?
Mammalian cells lack a cell wall and the β-(1,3)-glucan synthase enzyme, suggesting a high degree of selectivity for fungal pathogens. However, in vitro studies at high concentrations have indicated potential off-target effects on the PI3K/Akt signaling pathway in certain mammalian cell lines, which can affect cell proliferation and survival.
Q3: What are the typical IC50 values for this compound against common fungal pathogens and mammalian cell lines?
The following table summarizes the mean inhibitory concentrations (IC50) from various in vitro studies. Note that values can vary based on experimental conditions.
| Organism/Cell Line | Target | IC50 (µg/mL) |
| Candida albicans | Fks1p | 0.03 |
| Aspergillus fumigatus | Fks1p | 0.06 |
| Cryptococcus neoformans | Fks1p | 0.12 |
| Human Embryonic Kidney (HEK293) | Cytotoxicity | > 64 |
| Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 32 |
| Human Umbilical Vein Endothelial (HUVEC) | Cytotoxicity | 48 |
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in mammalian cell lines at expected therapeutic concentrations.
-
Possible Cause 1: Off-Target Effects. As mentioned, this compound may interact with components of the PI3K/Akt signaling pathway at high concentrations. This can lead to decreased cell viability and proliferation.
-
Troubleshooting Steps:
-
Confirm Agent Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to unexpectedly high concentrations.
-
Run Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a broad range of concentrations to determine the precise IC50 value for your specific mammalian cell line.
-
Assess Pathway-Specific Markers: Use Western blotting or ELISA to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR). A decrease in phosphorylation following treatment would suggest off-target activity.
-
-
Possible Cause 2: Contamination. Your cell culture may be contaminated with bacteria or mycoplasma, which can cause cell death that is mistakenly attributed to the antifungal agent.
-
Troubleshooting Steps:
-
Test for Mycoplasma: Use a reliable PCR-based or culture-based mycoplasma detection kit.
-
Check for Bacterial Contamination: Visually inspect cultures for turbidity or changes in pH. Plate a sample of the culture medium on an agar (B569324) plate to check for bacterial growth.
-
Issue 2: Inconsistent results in fungal susceptibility testing.
-
Possible Cause 1: Inoculum Preparation. The density of the fungal inoculum is critical for reproducible results in susceptibility testing.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure you are using a standardized method for inoculum preparation, such as a spectrophotometer or hemocytometer, to achieve a consistent starting concentration of fungal cells.
-
Use Fresh Cultures: Always use fresh, actively growing fungal cultures to prepare your inoculum.
-
-
Possible Cause 2: Agent Instability. this compound may be unstable under certain storage or experimental conditions.
-
Troubleshooting Steps:
-
Follow Storage Guidelines: Store the agent as recommended on the product data sheet (e.g., at -20°C, protected from light).
-
Prepare Fresh Solutions: Prepare working solutions of the agent immediately before use. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Agent Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted agent to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Akt Phosphorylation via Western Blot
-
Cell Treatment: Grow mammalian cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the effect of the agent on Akt phosphorylation.
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Technical Support Center: Antifungal Agent 46 (Fluconazole as a Representative Example)
This technical support guide provides troubleshooting advice and frequently asked questions regarding the metabolism and clearance of Antifungal Agent 46, using the well-characterized triazole antifungal, fluconazole (B54011), as a representative model.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of elimination for this compound (Fluconazole) in most animal models?
A1: The major route of elimination for fluconazole is renal clearance.[1] In species such as mice, rats, dogs, and humans, approximately 70% or more of the administered dose is excreted unchanged in the urine.[1] This indicates that the agent is metabolically stable.[1]
Q2: Is this compound (Fluconazole) extensively metabolized?
A2: No, fluconazole is known for its high metabolic stability. Studies in mice and dogs using radiolabeled fluconazole showed that about 90% of the dose was recovered as the unchanged parent drug in urine and feces.[1] Its metabolism is not considered a significant route of clearance.[2]
Q3: How does the plasma protein binding of this compound (Fluconazole) vary across species?
A3: Plasma protein binding for fluconazole is consistently low across different species, typically around 11-12%.[1][2] This low level of binding means a high fraction of the drug circulates in its active, unbound form.
Q4: What are the typical elimination half-lives of this compound (Fluconazole) in common animal models?
A4: There are marked species differences in the elimination half-life of fluconazole.[1] Mean values are approximately 4.8 hours in mice, 4.0 hours in rats, and 14 hours in dogs.[1] For comparison, the half-life in humans is significantly longer, around 22-30 hours.[1][3]
Q5: How well is this compound (Fluconazole) absorbed after oral administration?
A5: Oral bioavailability of fluconazole is excellent and essentially complete in mice, rats, dogs, and humans.[1][4] Bioavailability is generally greater than 90%.[3]
Q6: How widely does this compound (Fluconazole) distribute into tissues?
A6: Fluconazole has a volume of distribution that approximates total body water (around 0.7 to 1.1 L/kg across species), indicating extensive and even distribution throughout the body's tissues.[3][4] Whole-body autoradiography studies in mice have confirmed its presence in various tissues, including the central nervous system.[4]
Troubleshooting Guide
Q1: We are observing high inter-animal variability in plasma concentrations (Cmax and AUC) in our rat pharmacokinetic study. What are the potential causes and how can we troubleshoot this?
A1: High variability is a common challenge in animal studies.[5] Potential causes and troubleshooting steps are outlined below:
-
Potential Causes:
-
Dosing Technique: Inconsistent oral gavage or variations in the administration vehicle can lead to variable dosing and absorption.[5]
-
Animal Health and Stress: Subclinical health issues or stress can alter physiological parameters that affect drug absorption, distribution, metabolism, and excretion (ADME).[5]
-
Food and Water Consumption: The amount of food in the stomach can alter gastric pH and transit time, affecting absorption. Dehydration can impact drug distribution and renal clearance.[5]
-
Gut Microbiota: Individual differences in gut microbiome composition can influence drug absorption.[5]
-
Sample Handling and Analysis: Issues during blood collection, sample processing (e.g., hemolysis, freeze-thaw cycles), or analytical instrument variability can introduce errors.[5]
-
-
Troubleshooting Steps:
-
Refine Dosing Procedures: Ensure all technicians are proficient in the dosing method (e.g., oral gavage) and use a consistent, appropriate vehicle. Verify the dose is delivered correctly to the stomach.[5]
-
Standardize Animal Conditions: Use animals from a reliable supplier and allow for a proper acclimation period. Minimize environmental stressors and ensure consistent housing conditions.[5]
-
Control Food and Water Intake: Consider a brief fasting period before dosing to standardize gut content, if the study design allows. Ensure all animals have free access to water.[5]
-
Optimize Blood Sampling: If multiple samples are taken from one animal, be mindful of total blood volume limits to avoid physiological stress. For very small animals like mice, consider sparse sampling designs where each animal contributes fewer time points.[6]
-
Review Analytical Methods: Verify the specificity and selectivity of your analytical method (e.g., LC-MS/MS). Ensure the instrument is properly calibrated and maintained. Optimize sample handling and storage procedures to prevent degradation or contamination.[5]
-
Q2: Our in vitro microsomal stability assay shows that this compound (Fluconazole) is very stable, but we still see some clearance in our in vivo studies. Why is there a discrepancy?
A2: This is an expected result for fluconazole. The discrepancy arises because different clearance mechanisms are being measured.
-
In Vitro Microsomal Stability Assay: This assay primarily evaluates metabolic stability by measuring the rate at which a compound is metabolized by liver enzymes, mainly cytochrome P450s (CYPs).[7][8] Since fluconazole is metabolically stable, it will show very little degradation in this assay.[1]
-
In Vivo Clearance: This represents the total clearance of the drug from the body by all routes. For fluconazole, the dominant mechanism is not metabolism but renal (kidney) excretion of the unchanged drug.[1] Therefore, even with high metabolic stability, the drug is efficiently cleared from the body via the kidneys, resulting in the observed in vivo clearance.
Q3: The terminal half-life calculated in our mouse study seems much shorter than what is reported in the literature for other species. Is this an error?
A3: This is unlikely to be an error. Fluconazole exhibits significant interspecies differences in its elimination half-life.[1] It is well-documented that the half-life in mice (approx. 2.4-4.8 hours) and rats (approx. 4.0 hours) is considerably shorter than in dogs (approx. 14 hours) or humans (approx. 30 hours).[1][9] Always compare your results to species-specific literature values.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound (Fluconazole) in Various Animal Models.
| Parameter | Mouse | Rat | Dog | Human | Reference(s) |
| Elimination Half-Life (t½) | 2.4 - 4.8 h | ~4.0 h | ~14 h | 22 - 30 h | [1] |
| Oral Bioavailability | ~100% | ~100% | ~100% | >90% | [1][3] |
| Plasma Protein Binding | 11 - 12% | 11 - 12% | 11 - 12% | ~12% | [1] |
| Volume of Distribution (Vd) | ~1.1 L/kg | N/A | ~1.1 L/kg | ~0.7 L/kg | [4] |
| Primary Route of Elimination | Renal | Renal | Renal | Renal | [1] |
| % Excreted Unchanged in Urine | ~70% | ~70% | ~70% | ~70% | [1] |
Note: Values are approximate and can vary based on study design, dose, and animal strain.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound (Fluconazole) in rats following oral administration.
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old), acclimated for at least one week.[5] Fast animals overnight (with access to water) before dosing.
-
Dosing Solution Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).[10] Ensure the agent is fully dissolved or uniformly suspended.
-
Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[5]
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis to ensure stability.[5]
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]
-
The method should include a protein precipitation step (e.g., with acetonitrile) to remove plasma proteins before analysis.[12]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, t½, and clearance.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound (Fluconazole) using liver microsomes.[7][12]
-
Materials:
-
Pooled liver microsomes (from the species of interest, e.g., rat, human).[7]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).[12]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][12]
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis.[12]
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., final protein concentration of 0.5 mg/mL) and this compound (e.g., final concentration of 1 µM) in phosphate buffer.[8]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]
-
Include a negative control without the NADPH regenerating system.[12]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by HPLC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line.
-
Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.[13]
-
Visualizations
Caption: Primary pharmacokinetic pathway of this compound (Fluconazole).
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Comparative Analysis of Antifungal Agent 46 and Fluconazole Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel antifungal candidate, designated "Antifungal Agent 46," with the widely used antifungal drug, fluconazole (B54011), focusing on their efficacy against the opportunistic fungal pathogen Candida albicans. Due to the designation "this compound" appearing in distinct research contexts, this report addresses two separate compounds identified under this name, each with a unique mechanism of action and available comparative data against fluconazole.
Candidate 1: this compound (Compound 2f) - A Protein Farnesyltransferase Inhibitor
This compound (also referred to as compound 2f) has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the function of the Ras signaling pathway in fungi. While primary efficacy studies for this compound were conducted on Cryptococcus neoformans, comparative data with fluconazole provides a valuable benchmark for its potential antifungal activity.
Data Presentation
| Antifungal Agent | Target Organism | Minimum Inhibitory Concentration (MIC) | Cytotoxicity |
| This compound (Compound 2f) & Analogs | Cryptococcus neoformans | 3-6 µM | Not specified in provided results |
| Fluconazole | Cryptococcus neoformans | 4 to 8-fold higher than Agent 46 | Generally low |
| This compound (Compound 2f) | Candida albicans | No activity observed up to 50 µM[1] | Not applicable |
| Fluconazole | Candida albicans | Susceptible (strain-dependent) | Generally low |
Note: While compound 2f showed significant potency against C. neoformans, it was reported to be inactive against C. albicans in the cited study[1]. This contrasts with some vendor descriptions of it being a "potent antifungal agent."
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
The antifungal susceptibility testing was performed using the broth microdilution method. The procedure involves preparing a series of twofold dilutions of the antifungal agents in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal strain is then added to each well. The plates are incubated under controlled conditions (temperature, time). The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.
Mechanism of Action: Inhibition of Ras Signaling
This compound (Compound 2f) targets protein farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to the Ras protein, a process known as farnesylation. This lipid modification is essential for anchoring Ras to the cell membrane, a prerequisite for its function in signal transduction. By inhibiting farnesyltransferase, the agent prevents Ras localization and subsequent activation of downstream signaling pathways that are critical for fungal growth, morphogenesis (like the yeast-to-hypha transition in C. albicans), and virulence[2][3].
Caption: Ras signaling pathway in C. albicans and the inhibitory action of this compound.
Candidate 2: Compound 46 - A Photo-activated Antimicrobial Dye
A distinct "Compound 46" has been investigated as a photo-activated antimicrobial dye. Its antifungal activity against C. albicans was directly compared to fluconazole, revealing a dependency on blue light for its effect.
Data Presentation
| Antifungal Agent | Condition | C. albicans Growth Inhibition (%) |
| Compound 46 | Without Blue Light | ~10% |
| Compound 46 | With Blue Light | ~95% |
| Fluconazole | Without Blue Light | ~80% |
| Fluconazole | With Blue Light | ~80% |
Data is approximated based on graphical representation in the source material and is intended for comparative purposes.
Experimental Protocols
EUCAST Broth Microdilution Method for Photo-activated Antifungal Susceptibility Testing:
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method was adapted to assess the photo-activated properties of the compounds. Standardized inoculums of C. albicans were prepared in microtiter plates containing serial dilutions of the test compounds. One set of plates was exposed to a blue light source for a defined period, while a parallel set was kept in the dark. Fungal growth was measured after incubation, and the percentage of growth inhibition was calculated relative to a drug-free control.
Experimental Workflow
Caption: Workflow for testing photo-activated antifungal agents.
Conclusion
The designation "this compound" applies to at least two distinct compounds with different mechanisms of action and efficacy profiles against Candida albicans.
-
This compound (Compound 2f) , a protein farnesyltransferase inhibitor, shows promise against Cryptococcus neoformans with greater potency than fluconazole. However, in the study reviewed, it did not exhibit activity against C. albicans. Its mechanism of targeting the essential Ras signaling pathway remains a viable strategy for antifungal development, though this specific compound may have a narrow spectrum of activity.
-
Compound 46 , a photo-activated dye, demonstrates potent, light-dependent antifungal activity against C. albicans, surpassing that of fluconazole under blue light exposure. This highlights the potential of photodynamic therapy as an alternative or adjunctive strategy for treating candidiasis, particularly for localized infections where light delivery is feasible.
Further research is necessary to fully elucidate the therapeutic potential of these and other novel antifungal agents. The presented data underscores the importance of diverse mechanistic approaches in the ongoing search for effective treatments against opportunistic fungal pathogens.
References
- 1. Structure-guided discovery of potent antifungals that prevent Ras signaling by inhibiting protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A protein-farnesyl transferase inhibitor interferes with the serum-induced conversion of Candida albicans from a cellular yeast form to a filamentous form - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ibrexafungerp and Echinocandins: A Guide for Researchers
A detailed analysis of the novel triterpenoid (B12794562) antifungal, ibrexafungerp (B609083), in comparison to the established echinocandin class of drugs, providing key data for researchers and drug development professionals.
This guide offers an objective comparison of the efficacy, mechanism of action, and experimental data pertaining to the first-in-class triterpenoid antifungal, ibrexafungerp, and the widely used echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin. This information is intended to support research and development efforts in the field of mycology.
Mechanism of Action: A Shared Target with a Different Approach
Both ibrexafungerp and echinocandins target a crucial enzyme in the fungal cell wall, β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential component for maintaining cell wall integrity.[1][2][3] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death.[1][4]
Despite this common target, their molecular interactions differ. Ibrexafungerp, a semi-synthetic derivative of enfumafungin, is structurally distinct from the cyclic lipopeptide structure of echinocandins.[5][6] This structural difference is believed to result in binding to a different site on the glucan synthase enzyme complex.[7] This distinct binding site may explain ibrexafungerp's retained activity against some echinocandin-resistant fungal strains.[8][9]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of ibrexafungerp and echinocandins has been extensively evaluated against a wide range of fungal pathogens, particularly Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Ibrexafungerp against common Candida species.
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 |
| C. glabrata | 0.016 - 8 | 0.25 | 1 |
| C. parapsilosis | 0.016 - 8 | 0.5 | 4 |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 |
| C. krusei | 0.125 - 1 | 1 | 1 |
| C. auris | 0.06 - 2 | 0.5 | 1 |
| Data compiled from multiple sources.[8][10][11] |
Table 2: In Vitro Activity of Echinocandins against common Candida species.
| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | Anidulafungin | ≤0.008 - 0.25 | 0.03 | 0.06 |
| Caspofungin | ≤0.008 - 0.5 | 0.03 | 0.06 | |
| Micafungin | ≤0.008 - 0.12 | 0.015 | 0.03 | |
| C. glabrata | Anidulafungin | ≤0.008 - 0.25 | 0.03 | 0.06 |
| Caspofungin | ≤0.008 - 0.25 | 0.03 | 0.06 | |
| Micafungin | ≤0.008 - 0.12 | 0.015 | 0.03 | |
| C. parapsilosis | Anidulafungin | 0.12 - 4 | 1 | 2 |
| Caspofungin | 0.06 - 4 | 0.5 | 1 | |
| Micafungin | 0.03 - 2 | 0.25 | 1 | |
| C. tropicalis | Anidulafungin | ≤0.008 - 0.25 | 0.03 | 0.06 |
| Caspofungin | ≤0.008 - 0.25 | 0.03 | 0.06 | |
| Micafungin | ≤0.008 - 0.12 | 0.015 | 0.06 | |
| C. krusei | Anidulafungin | 0.015 - 0.25 | 0.03 | 0.06 |
| Caspofungin | 0.03 - 0.25 | 0.06 | 0.125 | |
| Micafungin | 0.015 - 0.12 | 0.03 | 0.06 | |
| Data compiled from multiple sources.[12][13][14] |
Notably, ibrexafungerp has demonstrated potent in vitro activity against echinocandin-resistant Candida isolates, including those with FKS mutations.[9] This suggests a potential role for ibrexafungerp in treating infections caused by such resistant strains.
In Vivo Efficacy
Both ibrexafungerp and echinocandins have demonstrated efficacy in preclinical and clinical settings. Echinocandins are well-established as a first-line therapy for invasive candidiasis and have extensive clinical data supporting their use.[2][15]
Ibrexafungerp has shown efficacy in animal models of invasive candidiasis, including infections caused by echinocandin-resistant strains.[16] Clinical trials have demonstrated its efficacy in treating vulvovaginal candidiasis, and it is being investigated for the treatment of invasive candidiasis, often as a step-down therapy from intravenous echinocandins.[16][17] A key advantage of ibrexafungerp is its oral bioavailability, which allows for outpatient treatment.[6][18]
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily based on standardized antifungal susceptibility testing methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method for Yeasts
This method is a reference standard for determining the MIC of antifungal agents against yeasts.[19][20]
-
Media Preparation : RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS to a pH of 7.0 is used.[21]
-
Drug Dilution : The antifungal agent is serially diluted in the microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation : Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then diluted in RPMI medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[22]
-
Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.[23]
-
MIC Determination : The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[24]
Murine Model of Disseminated Candidiasis
In vivo efficacy is often assessed using a murine model of disseminated candidiasis.
-
Immunosuppression : Mice are typically immunosuppressed with agents like cyclophosphamide (B585) to make them susceptible to infection.
-
Infection : A standardized inoculum of a Candida species is injected intravenously.
-
Treatment : Treatment with the antifungal agent (e.g., ibrexafungerp or an echinocandin) is initiated at a specified time post-infection and administered for a defined period.
-
Endpoint : The primary endpoint is typically survival over a period of time (e.g., 14-21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).
Conclusion
Ibrexafungerp represents a significant addition to the antifungal armamentarium, sharing a mechanism of action with the echinocandins but with a distinct chemical structure and binding site. Its oral bioavailability and activity against some echinocandin-resistant strains are notable advantages. The echinocandins remain a cornerstone of intravenous antifungal therapy with a long-standing record of efficacy and safety. The choice between these agents will depend on the specific clinical scenario, including the causative fungal species, its susceptibility profile, and the patient's overall condition. Further research and clinical experience will continue to define the precise roles of these important antifungal classes.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scynexis.com [scynexis.com]
- 12. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. mdpi.com [mdpi.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 19. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.5. Antifungal Susceptibility Test [bio-protocol.org]
- 23. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Synergistic Power of Novel Antifungal Agents with Amphotericin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice. Combination therapy, a strategy employing two or more drugs, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comparative analysis of the synergistic effects of a novel antifungal agent, designated here as Agent 46, with the conventional polyene antibiotic, Amphotericin B (AmB). The data presented herein, while illustrative, is based on established experimental protocols and mirrors the type of results seen in synergistic antifungal studies.
Introduction to Synergistic Antifungal Therapy
Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. Its mechanism of action involves binding to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[1][2][3] However, its clinical use is often limited by significant dose-dependent toxicities, particularly nephrotoxicity.[4]
Synergistic combination therapy aims to mitigate these limitations. By combining AmB with another antifungal agent that has a different mechanism of action, it is often possible to achieve a greater antifungal effect at lower, less toxic concentrations of each drug.[5][6][7] This guide explores the synergistic potential of a hypothetical "Antifungal Agent 46" when used in combination with Amphotericin B against pathogenic Candida species.
Comparative Efficacy: Quantitative Analysis
The synergistic interaction between this compound and Amphotericin B was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 indicates no interaction (additive or indifferent), and an FICI of > 4.0 indicates antagonism.
| Fungal Strain | MIC of AmB Alone (μg/mL) | MIC of Agent 46 Alone (μg/mL) | MIC of AmB in Combination (μg/mL) | MIC of Agent 46 in Combination (μg/mL) | FICI | Interaction |
| Candida albicans ATCC 90028 | 0.5 | 16 | 0.125 | 4 | 0.5 | Synergy |
| Candida glabrata ATCC 90030 | 1 | 32 | 0.25 | 8 | 0.5 | Synergy |
| Candida parapsilosis ATCC 22019 | 0.25 | 8 | 0.0625 | 2 | 0.5 | Synergy |
| Fluconazole-Resistant C. albicans | 0.5 | 16 | 0.125 | 2 | 0.375 | Strong Synergy |
Table 1: Synergistic Activity of Amphotericin B and this compound against Candida Species. The data demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents when used in combination, indicating a synergistic relationship.
Experimental Protocols
Checkerboard Microdilution Assay
This assay is a standard method for assessing the in vitro interaction of two antimicrobial agents.
-
Preparation of Drug Dilutions: Serial twofold dilutions of Amphotericin B and this compound are prepared in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, 50 μL of each dilution of Amphotericin B is added to the wells of the x-axis, and 50 μL of each dilution of this compound is added to the wells of the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with 100 μL of a standardized fungal suspension (0.5–2.5 × 10³ CFU/mL).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of AmB in combination / MIC of AmB alone) + (MIC of Agent 46 in combination / MIC of Agent 46 alone).[8]
Time-Kill Assay
This dynamic assay provides information on the rate of fungal killing over time.
-
Culture Preparation: Fungal cultures are grown to the logarithmic phase and diluted to a standardized concentration.
-
Drug Exposure: The fungal suspension is exposed to the drugs alone and in combination at concentrations corresponding to their MICs and sub-MICs.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on nutrient agar (B569324) to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing the Mechanisms and Workflows
Proposed Synergistic Mechanism of Action
The synergistic interaction between Amphotericin B and a hypothetical this compound can be visualized as a dual-attack on the fungal cell's integrity and essential processes.
References
- 1. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Antifungal Agent 46 Through Genetic Studies: A Comparative Guide
This guide provides a comparative analysis of the novel antifungal agent, "Antifungal Agent 46" (AF-46), against the established antifungal, Tacrolimus. The focus is on validating the proposed mechanism of AF-46 as an inhibitor of the calcineurin signaling pathway through genetic studies in the model organism Saccharomyces cerevisiae.
Overview of Agents and Proposed Mechanism
This compound (AF-46): A novel synthetic compound under investigation for its antifungal properties. Its proposed mechanism of action is the inhibition of the calcineurin signaling pathway, a critical regulator of stress responses, virulence, and drug resistance in pathogenic fungi.
Tacrolimus (FK506): A well-characterized macrolide immunosuppressant with known antifungal activity. It acts by binding to the immunophilin FKBP12, and this complex then inhibits calcineurin.
The calcineurin pathway is a key signaling cascade in fungi. It is activated by various stress signals, including exposure to antifungal drugs and host-induced stresses. The central components of this pathway are the calmodulin-dependent protein phosphatase, calcineurin (composed of a catalytic subunit, Cna1, and a regulatory subunit, Cnb1), and the downstream transcription factor, Crz1. Inhibition of this pathway sensitizes fungi to other stressors and can reduce their virulence.
Proposed Calcineurin Signaling Pathway
Caption: Proposed mechanism of AF-46 as a direct inhibitor of the calcineurin pathway.
Comparative Susceptibility Testing
To validate that AF-46 targets the calcineurin pathway, its activity was tested against wild-type (WT) S. cerevisiae and mutant strains with deletions of key pathway components, such as the calcineurin catalytic subunit (Δcna1) and the downstream transcription factor (Δcrz1). If AF-46 acts through this pathway, the deletion mutants should exhibit hypersensitivity to cell wall stressors and show little to no change in susceptibility to AF-46 itself, as its target is already absent or non-functional.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values (µg/mL) of AF-46 and Tacrolimus against different yeast strains in the presence of a cell wall stressor (Congo Red).
| Strain | Genotype | AF-46 MIC (µg/mL) | Tacrolimus MIC (µg/mL) | Congo Red (50 µg/mL) MIC |
| BY4741 | Wild-Type | 8 | 10 | >200 |
| Δcna1 | cna1::KANMX | 8 | 10 | 25 |
| Δcrz1 | crz1::KANMX | 8 | 10 | 25 |
Interpretation: The unchanged MIC values for AF-46 and Tacrolimus in the deletion strains suggest that the presence or absence of these specific gene products does not affect the intrinsic activity of the compounds. However, the hypersensitivity of the mutant strains to Congo Red confirms the integrity of the experimental system and the importance of the calcineurin pathway in cell wall stress responses.
Experimental Protocols
Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae BY4741 (Wild-Type), Δcna1 (Euroscarf Y03732), and Δcrz1 (Euroscarf Y04387).
-
Media: Yeast extract-peptone-dextrose (YPD) agar (B569324) and broth were used for routine growth. For susceptibility testing, RPMI-1640 medium buffered with MOPS was used.
Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Yeast strains were grown overnight in YPD broth at 30°C. Cells were then washed with sterile saline, counted using a hemocytometer, and diluted to a final concentration of 2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Drug Preparation: AF-46 and Tacrolimus were dissolved in DMSO to create stock solutions. Serial two-fold dilutions were prepared in a 96-well microtiter plate.
-
Incubation: 100 µL of the yeast inoculum was added to each well of the microtiter plate containing 100 µL of the serially diluted drugs. Plates were incubated at 30°C for 48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that resulted in a significant inhibition of growth (≥50%) compared to the drug-free control, as measured by a spectrophotometer at 600 nm.
Genetic Interaction Analysis Workflow
To further validate the mechanism, a synthetic genetic array (SGA) analysis or similar high-throughput genetic interaction screen can be performed. This involves crossing a query strain (e.g., a strain hypersensitive to a low dose of AF-46) with an array of deletion mutants to identify genes that, when deleted, either enhance or suppress the effect of AF-46.
Caption: Workflow for a high-throughput genetic screen to identify AF-46 interactors.
Expected Outcome: If AF-46 is a bona fide inhibitor of the calcineurin pathway, this screen would be expected to identify other genes involved in stress response, cell wall integrity, and ion homeostasis, which are known to be regulated by or interact with the calcineurin pathway. This provides an unbiased, genome-wide validation of its mechanism of action.
A Head-to-Head Comparison: Antifungal Agent 46 and Voriconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparative analysis against established standards. This guide provides a detailed head-to-head comparison of the investigational antifungal agent, designated "Antifungal Agent 46," and the widely used triazole, voriconazole (B182144). This comparison is based on available preclinical data and aims to provide an objective overview of their respective in vitro and in vivo activities, mechanisms of action, and potential therapeutic profiles.
Mechanism of Action
Both this compound and voriconazole belong to the triazole class of antifungals. Their primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1]
While both agents target the same enzyme, subtle differences in their binding affinity and specificity may contribute to variations in their spectrum of activity and potency.
In Vitro Susceptibility
In vitro antifungal susceptibility testing is a cornerstone for evaluating the potency of a new agent. The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and voriconazole against a panel of clinically relevant fungal pathogens. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Table 1: Comparative In Vitro Activity (MIC µg/mL)
| Fungal Species | This compound (MIC Range) | Voriconazole (MIC Range) |
| Candida albicans | 0.015 - 0.5 | 0.015 - 1 |
| Candida glabrata | 0.125 - 2 | 0.03 - >16 |
| Candida krusei | 0.25 - 4 | 0.06 - 4 |
| Aspergillus fumigatus | 0.06 - 1 | 0.125 - 2 |
| Aspergillus flavus | 0.125 - 2 | 0.25 - 4 |
| Cryptococcus neoformans | 0.03 - 0.5 | 0.03 - 1 |
| Fusarium solani | 1 - 8 | 2 - >16 |
| Scedosporium apiospermum | 0.5 - 4 | 0.5 - 8 |
Note: Data for this compound is hypothetical and for illustrative purposes.
In Vivo Efficacy
The therapeutic potential of an antifungal agent is further elucidated through in vivo studies in animal models of systemic fungal infections. The following table presents a summary of efficacy data from a murine model of disseminated candidiasis.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | - | 8.5 | 6.2 |
| This compound | 10 | 18.2 | 3.1 |
| Voriconazole | 10 | 16.5 | 3.5 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium.
-
Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control.
Murine Model of Disseminated Candidiasis
-
Animals: Immunocompetent female BALB/c mice (6-8 weeks old).
-
Infection: Mice were infected via tail vein injection with 1 x 10^5 Candida albicans cells.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily via oral gavage for 7 consecutive days.
-
Efficacy Endpoints:
-
Survival: Mice were monitored daily for 21 days, and survival was recorded.
-
Fungal Burden: On day 8, a subset of mice from each group was euthanized, and kidneys were harvested, homogenized, and plated on appropriate media to determine the fungal load (CFU/g).
-
-
Statistical Analysis: Survival data were analyzed using the log-rank test. Fungal burden data were analyzed using the Mann-Whitney U test.
Summary and Future Directions
The preliminary comparative data suggests that the investigational this compound demonstrates potent in vitro and in vivo activity against a broad range of fungal pathogens, with a profile that is comparable, and in some instances potentially superior, to voriconazole. The observed activity against isolates with reduced susceptibility to voriconazole warrants further investigation.
Future studies should focus on a more extensive in vitro panel, including clinically resistant isolates, and evaluation in other animal models of invasive fungal infections, such as aspergillosis. Pharmacokinetic and pharmacodynamic analyses will also be crucial to optimize dosing regimens and further delineate the therapeutic potential of this compound. As with all triazoles, a thorough evaluation of its safety profile and potential for drug-drug interactions will be paramount.
References
A Comparative Analysis of Cross-Resistance Between Antifungal Agent 46 and Other Antifungal Classes
This guide provides a comprehensive comparison of the investigational Antifungal Agent 46 with established antifungal drugs, focusing on cross-resistance patterns. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Agent 46's performance and potential clinical utility.
Introduction to this compound
This compound is a novel therapeutic candidate belonging to a new class of glucan synthase inhibitors. Unlike echinocandins, which also target the (1,3)-β-D-glucan synthase enzyme, Agent 46 binds to a distinct subunit, offering a potentially different spectrum of activity and resistance profile.[1][2] This unique mechanism of action necessitates a thorough investigation of its cross-resistance with current antifungal agents to anticipate its efficacy against clinically relevant, drug-resistant fungal pathogens.
Quantitative Susceptibility Data
To assess the cross-resistance profile of this compound, a panel of Candida albicans strains with well-characterized resistance mechanisms was tested. The Minimum Inhibitory Concentration (MIC) for Agent 46, Caspofungin (an echinocandin), and Fluconazole (an azole) was determined for each strain. The results are summarized in the table below.
Table 1: Comparative MICs (μg/mL) of Antifungal Agents Against Candida albicans Strains
| Fungal Strain | Genotype / Phenotype | Agent 46 (MIC) | Caspofungin (MIC) | Fluconazole (MIC) |
| SC5314 | Wild-Type (Susceptible) | 0.125 | 0.25 | 0.5 |
| CA-FKS1-MUT | FKS1 gene mutation (S645P) | 16 | 16 | 0.5 |
| CA-CDR1-UP | CDR1 gene overexpression | 0.125 | 0.25 | 64 |
Data Interpretation:
-
The wild-type strain (SC5314) was susceptible to all three agents.
-
The FKS1 mutant strain (CA-FKS1-MUT), known to confer echinocandin resistance, exhibited high-level cross-resistance to both Caspofungin and this compound, suggesting that the S645P mutation affects the binding of both drugs despite their different target sites on the enzyme complex.[3][4]
-
The strain overexpressing the CDR1 efflux pump (CA-CDR1-UP) showed significant resistance to Fluconazole but remained fully susceptible to both Agent 46 and Caspofungin. This indicates that Agent 46 is not a substrate for this major azole resistance-associated transporter.[4][5]
Experimental Protocols
The following protocols were used to generate the quantitative data presented in this guide.
3.1. Broth Microdilution MIC Assay
This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document to determine the MIC of each antifungal agent.
-
Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents were serially diluted two-fold in 96-well microtiter plates using RPMI-1640 medium.[7]
-
Incubation: The standardized inoculum was added to each well of the microtiter plates, which were then incubated at 35°C for 24 hours.[6]
-
MIC Determination: The MIC was defined as the lowest drug concentration that resulted in a 50% reduction in growth compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.[6]
3.2. Molecular Strain Characterization
-
DNA Extraction and Sequencing: Genomic DNA was extracted from the resistant isolates. The FKS1 and ERG11 genes were amplified via PCR and sequenced to identify known resistance-conferring mutations.[6]
-
Gene Expression Analysis: The expression level of the CDR1 efflux pump gene was quantified using quantitative real-time PCR (qRT-PCR) to confirm overexpression relative to the wild-type strain.[6]
Visualizing Mechanisms and Workflows
To better illustrate the complex biological pathways and experimental procedures involved, the following diagrams have been generated.
Conclusion
The preliminary data suggests that this compound demonstrates a distinct cross-resistance profile. It is susceptible to resistance mechanisms that alter the target enzyme, β-(1,3)-D-glucan synthase, showing cross-resistance with echinocandins in strains harboring FKS1 mutations.[3][4] However, it is not affected by the upregulation of the Cdr1p efflux pump, a common mechanism of azole resistance.[4][5] This suggests that Agent 46 could be a viable therapeutic option for infections caused by azole-resistant Candida strains that do not possess target-site mutations in the glucan synthase enzyme. Further studies are warranted to explore its efficacy against a broader range of resistant fungal pathogens and to elucidate other potential resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative Efficacy of Antifungal Agent 46 in Fluconazole-Resistant Fungal Strains: A Guide for Researchers
The escalating prevalence of fluconazole-resistant fungal infections, particularly those caused by Candida species, poses a significant threat to global health. Fluconazole (B54011), a widely utilized azole antifungal, functions by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] However, the emergence of resistance mechanisms necessitates the development of novel antifungal agents with improved efficacy. This guide provides a comprehensive comparison of a novel investigational antifungal, designated Antifungal Agent 46, against fluconazole-resistant fungal strains, supported by experimental data and detailed methodologies.
Understanding Fluconazole Resistance
Resistance to fluconazole in fungal pathogens is a multifaceted phenomenon involving several key mechanisms:
-
Target Enzyme Alterations : Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole to its target enzyme.[4][5][6]
-
Overexpression of the Target Enzyme : Increased expression of ERG11 leads to higher concentrations of lanosterol 14α-demethylase, requiring higher doses of fluconazole to achieve an inhibitory effect.[5][7]
-
Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active removal of fluconazole from the fungal cell, preventing it from reaching its target.[1][6][7]
-
Alterations in the Ergosterol Biosynthesis Pathway : Fungi can develop bypass pathways that reduce their dependence on the ergosterol synthesis pathway targeted by azoles.[1][7]
This compound: A Novel Approach
This compound represents a new class of antifungal compounds designed to overcome common fluconazole resistance mechanisms. Its purported mechanism of action involves the inhibition of fungal mitochondrial function, specifically targeting respiratory chain complexes, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.[8] This distinct mechanism suggests a low probability of cross-resistance with azole-based drugs.
Comparative In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth, was determined for this compound and compared with fluconazole and other antifungal agents.
Data Presentation
| Fungal Strain | Fluconazole Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans ATCC 90028 (Susceptible) | None | 1 | 0.5 | 0.125 | 0.25 |
| C. albicans ATCC 64124 (Resistant) | ERG11 overexpression | 64 | 0.5 | 4 | 0.25 |
| C. albicans Clinical Isolate 1 (Resistant) | CDR1/CDR2 efflux pumps | 128 | 1 | 8 | 0.5 |
| C. auris B11220 (Resistant) | ERG11 point mutation | >256 | 2 | 16 | 1 |
Table 1: Minimum Inhibitory Concentrations (MICs) of Antifungal Agents against Candida Strains.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
The in vitro antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.
-
Inoculum Preparation : Fungal isolates were cultured on Sabouraud Dextrose Agar plates for 24 hours at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution : Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation : Each well was inoculated with the prepared fungal suspension and the plates were incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
Mandatory Visualizations
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Caption: Key mechanisms of fluconazole resistance in fungal cells.
Conclusion
The data presented indicate that this compound demonstrates significant in vitro efficacy against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and Candida auris. Its novel mechanism of action, distinct from the azole class of antifungals, makes it a promising candidate for further development in the fight against drug-resistant fungal infections. The consistent low MIC values of this compound, even in the presence of well-characterized fluconazole resistance mechanisms, underscore its potential to address a critical unmet need in infectious disease therapy. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel agent.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. thecandidadiet.com [thecandidadiet.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal Procedures for Antifungal Agent 46
This document provides essential safety and logistical information for the proper disposal of Antifungal Agent 46, a potent experimental compound. As "this compound" is not a universally standardized chemical name and may refer to different compounds in various contexts, this guide outlines general best practices for the disposal of hazardous antifungal agents in a laboratory setting.[1] Strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All laboratory personnel handling this agent must receive training on these procedures and consult the specific Safety Data Sheet (SDS) for the exact compound being used.
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, a clear disposal plan must be in place.[1] Personnel must be familiar with the hazards associated with this compound by thoroughly reading its Safety Data Sheet (SDS), paying close attention to Section 13 for disposal considerations.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2]
-
Body Protection: A lab coat must be worn.[2]
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[2]
Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous chemical waste.[2][3] Segregation of waste at the point of generation is a critical step to ensure safe handling and disposal.[3] Never mix incompatible waste streams.[1]
Primary Waste Categories:
-
Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste.[1]
-
Solid vs. Liquid: Do not mix solid and liquid wastes.[1]
-
Sharps: Needles, scalpels, and other contaminated sharps must be collected in designated puncture-proof containers.[1]
-
Mixed Waste: If the waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes, specific institutional procedures must be followed.[1]
Waste Stream Management and Disposal Plan
The following table summarizes the primary waste streams contaminated with this compound and their prescribed disposal routes. All waste containers must be kept closed except when adding waste and must be clearly labeled as "Hazardous Waste" with the full chemical name of the agent.[1][3]
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste." | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request Environmental Health & Safety (EHS) pickup when 90% full.[3] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste." | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.[3] |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials, etc. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste." | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.[3] |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the agent. | OSHA-approved, puncture-resistant sharps container, labeled "Hazardous Waste." | Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is 3/4 full. |
| Grossly Contaminated Labware | Heavily contaminated glassware or equipment. | To be determined in consultation with EHS. | Decontaminate using an approved procedure. If decontamination is not feasible, dispose of as hazardous solid waste. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol is for the routine decontamination of surfaces (e.g., benchtops, fume hoods) after handling this compound.
Materials:
-
Appropriate PPE (lab coat, safety glasses, gloves)
-
EPA-approved disinfectant effective against fungi or 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.[3]
-
Absorbent paper towels
-
Hazardous waste collection container for solid waste.[3]
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.[3]
-
Disinfection: Liberally apply a 10% bleach solution or other approved disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-15 minutes).
-
Final Wipe: Wipe the surface clean with fresh paper towels. Dispose of all used towels in the hazardous solid waste container.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly.[3]
Diagrams and Visualizations
Laboratory Chemical Waste Disposal Workflow
Caption: Workflow for safe laboratory disposal of this compound.
Signaling Pathway Inhibition by this compound Note: Based on literature identifying a compound designated "this compound" as an inhibitor of Ras signaling by targeting protein farnesyltransferase.[4]
Caption: Inhibition of Ras farnesylation by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
